RG-12525
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[[2-(2H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELDFLOBXROBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152687 | |
| Record name | RG 12525 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120128-20-3 | |
| Record name | 2-[[4-[[2-(2H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120128-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RG 12525 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120128203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 12525 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RG-12525 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L8MX40L35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RG-12525
For Researchers, Scientists, and Drug Development Professionals
Introduction: RG-12525, also known as NID-525, is a multifaceted pharmacological agent with a complex mechanism of action. This technical guide provides a comprehensive overview of its primary molecular targets and the associated signaling pathways. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms.
Core Mechanisms of Action
This compound exhibits three primary pharmacological activities:
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Selective and Competitive Antagonism of the Cysteinyl Leukotriene D4 (CysLT1) Receptor: this compound potently blocks the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma and other inflammatory conditions.
-
Agonism of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): As a potent agonist of PPAR-γ, this compound influences the transcription of genes involved in lipid metabolism, inflammation, and insulin sensitivity.
-
Inhibition of Cytochrome P450 3A4 (CYP3A4): this compound demonstrates inhibitory activity against CYP3A4, a critical enzyme in the metabolism of a wide range of xenobiotics and endogenous compounds.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
| Activity | Parameter | Value | Species/System | Reference |
| CysLT1 Receptor Antagonism | IC50 (vs. LTC4-induced contraction) | 2.6 nM | Guinea pig parenchymal strips | [1] |
| IC50 (vs. LTD4-induced contraction) | 2.5 nM | Guinea pig parenchymal strips | [1] | |
| IC50 (vs. LTE4-induced contraction) | 7 nM | Guinea pig parenchymal strips | [1] | |
| Ki (3H-LTD4 binding) | 3.0 ± 0.3 nM | Guinea pig lung membranes | [2] | |
| PPAR-γ Agonism | IC50 | ~60 nM | Not specified | [1] |
| CYP3A4 Inhibition | Ki | 0.5 µM | In vitro microsomal inhibition assays | [1] |
Detailed Experimental Protocols
Cysteinyl Leukotriene Receptor Antagonism: Guinea Pig Parenchymal Strip Contraction Assay
This assay is a classical method to evaluate the potency of CysLT1 receptor antagonists.
-
Tissue Preparation: Lungs are excised from male Hartley guinea pigs. Parenchymal strips (approximately 2 x 2 x 10 mm) are prepared and suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Tension Measurement: The strips are connected to isometric force transducers to record changes in tension. A resting tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.
-
Experimental Procedure:
-
Cumulative concentration-response curves to a cysteinyl leukotriene (LTC4, LTD4, or LTE4) are established to determine the baseline contractile response.
-
The tissues are washed and allowed to return to baseline.
-
This compound is added to the organ baths at various concentrations and incubated for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to the same cysteinyl leukotriene is then generated in the presence of this compound.
-
-
Data Analysis: The antagonistic effect of this compound is quantified by calculating the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximum contraction induced by the agonist. Schild analysis can also be performed to determine the pA2 value, a measure of competitive antagonism.
PPAR-γ Agonism: Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate the PPAR-γ receptor and induce the transcription of a reporter gene.
-
Cell Culture and Transfection: A suitable cell line, such as HEK293T or HepG2, is cultured under standard conditions. The cells are transiently transfected with two plasmids:
-
An expression vector for human PPAR-γ.
-
A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
-
Experimental Procedure:
-
After transfection, the cells are treated with various concentrations of this compound or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
-
Data Analysis:
-
Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The activity of the control reporter is also measured to normalize the data.
-
The fold activation is calculated relative to vehicle-treated cells.
-
The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
CYP3A4 Inhibition: Human Liver Microsome Assay
This in vitro assay assesses the inhibitory potential of a compound on the metabolic activity of CYP3A4.
-
Materials: Pooled human liver microsomes (HLMs), a CYP3A4-specific substrate (e.g., midazolam or testosterone), NADPH regenerating system, and the test compound (this compound).
-
Experimental Procedure:
-
A reaction mixture is prepared containing HLMs, the CYP3A4 substrate, and various concentrations of this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specific time period.
-
The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile or methanol).
-
-
Sample Analysis: The formation of the metabolite of the CYP3A4 substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The rate of metabolite formation is calculated for each concentration of this compound.
-
The percent inhibition is determined relative to the vehicle control.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with multiple substrate and inhibitor concentrations, and the data are analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Visualizations
CysLT1 Receptor Antagonism Signaling Pathway
This compound acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the downstream signaling cascade initiated by cysteinyl leukotrienes. This inhibition prevents the activation of Gq protein, leading to the attenuation of phospholipase C (PLC) activity, and subsequently, the reduction of inositol trisphosphate (IP3) and diacylglycerol (DAG) production. This ultimately results in decreased intracellular calcium mobilization and protein kinase C (PKC) activation, which are responsible for the pathophysiological effects of leukotrienes, such as smooth muscle contraction and inflammation.
References
RG-12525: A Potent and Selective Leukotriene D4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RG-12525, a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor, also known as the cysteinyl leukotriene receptor 1 (CysLT1). Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. By blocking the action of LTD4 at its receptor, this compound effectively mitigates the pro-inflammatory and bronchoconstrictive effects of this key mediator. This document details the pharmacological properties of this compound, including its binding affinity and functional antagonism, and presents available preclinical and clinical data. Furthermore, it outlines detailed experimental protocols for key assays relevant to the study of this compound and visualizes critical signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, immunology, and respiratory diseases.
Introduction
The cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. These molecules play a crucial role in the inflammatory cascade, contributing to bronchoconstriction, increased vascular permeability, and mucus secretion, which are hallmark features of asthma and other allergic disorders.[1][2] The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 receptor.[3]
This compound is a potent and selective antagonist of the CysLT1 receptor.[4] Its ability to competitively block the binding of LTD4 to this receptor makes it a promising therapeutic agent for the management of asthma and other inflammatory conditions. This guide will delve into the technical details of this compound, providing a thorough understanding of its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.
Pharmacological Profile of this compound
This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy as a CysLT1 receptor antagonist.
In Vitro Potency
The in vitro potency of this compound has been assessed through radioligand binding assays and functional assays measuring the inhibition of leukotriene-induced smooth muscle contraction.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 (LTC4-induced contraction) | 2.6 nM | Guinea pig parenchymal strips | Functional Assay | [4] |
| IC50 (LTD4-induced contraction) | 2.5 nM | Guinea pig parenchymal strips | Functional Assay | [4] |
| IC50 (LTE4-induced contraction) | 7 nM | Guinea pig parenchymal strips | Functional Assay | [4] |
| Ki (³H-LTD4 binding) | 3.0 ± 0.3 nM | Guinea pig lung membranes | Binding Assay | [3] |
In Vivo Efficacy
Preclinical studies in animal models of asthma and allergic response have demonstrated the in vivo efficacy of orally administered this compound.
| Parameter | Value | Animal Model | Endpoint | Reference |
| ED50 (LTD4-induced bronchoconstriction) | 0.6 mg/kg | Guinea Pig | Inhibition of bronchoconstriction | [3] |
| ED50 (Antigen-induced bronchoconstriction) | 0.6 mg/kg | Guinea Pig | Inhibition of bronchoconstriction | [3] |
| ED50 (LTD4-induced wheal formation) | 5 mg/kg | Guinea Pig | Inhibition of wheal formation | [3] |
| ED50 (Anaphylactic death) | 2.2 mg/kg | Guinea Pig | Prevention of mortality | [3] |
Clinical Studies
Early clinical studies in subjects with mild asthma have confirmed the activity of this compound as an effective LTD4 antagonist in humans.
| Study Population | Dose | Endpoint | Outcome | Reference |
| Mild asthmatic subjects | 800 mg (oral) | LTD4-induced bronchoconstriction | 7.5-fold rightward shift in the LTD4 dose-response curve | [5] |
| Adult asthmatic patients | 200 mg (single oral dose) | FEV1 and FEF25-75% | Statistically significant increases compared to placebo | [6] |
Off-Target Activities
This compound has been reported to exhibit off-target activities, which should be considered in its overall pharmacological profile.
| Target | Activity | Value | Reference |
| PPAR-gamma | Agonist | IC50 ≈ 60 nM | [4] |
| CYP3A4 | Inhibitor | Ki = 0.5 µM | [4] |
Signaling Pathways and Mechanism of Action
The therapeutic effect of this compound is derived from its ability to block the CysLT1 receptor-mediated signaling cascade. The following diagram illustrates the leukotriene D4 signaling pathway and the inhibitory action of this compound.
Caption: LTD4 signaling pathway and this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for CysLT1 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CysLT1 receptor in guinea pig lung membranes.
Materials:
-
Guinea pig lung tissue
-
Tritiated leukotriene D4 ([³H]-LTD4) of high specific activity
-
Unlabeled LTD4
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash the pellet and resuspend in binding buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]-LTD4 (typically at or below its Kd)
-
Increasing concentrations of unlabeled this compound (for competition curve) or unlabeled LTD4 (for saturation binding and non-specific binding determination).
-
For total binding, add vehicle instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-LTD4 and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Isolated Guinea Pig Tracheal Strip Contraction Assay
This protocol describes an ex vivo functional assay to evaluate the antagonist activity of this compound against leukotriene-induced smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Leukotrienes (LTC4, LTD4, LTE4)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and excise the trachea. Cut the trachea into rings and then open the rings to form strips.
-
Mounting: Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
Antagonist Incubation: For antagonist-treated tissues, add this compound to the organ bath at the desired concentration and incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Challenge: Generate a cumulative concentration-response curve to a leukotriene agonist (e.g., LTD4) by adding increasing concentrations of the agonist to the organ bath. Record the resulting contractile force.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard contractile agent (e.g., KCl). Plot the concentration-response curves for the agonist in the presence and absence of this compound. Calculate the EC50 values and determine the pA₂ value for this compound to quantify its antagonist potency.
Caption: Workflow for an isolated tissue contraction assay.
Conclusion
This compound is a well-characterized, potent, and selective leukotriene D4 receptor antagonist with demonstrated efficacy in both preclinical models and early clinical studies of asthma. Its mechanism of action, centered on the competitive inhibition of the CysLT1 receptor, provides a targeted approach to mitigating the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. The off-target activities of this compound as a PPAR-gamma agonist and a CYP3A4 inhibitor are important considerations for its further development and clinical application. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed pharmacological data, experimental protocols, and visual representations of its mechanism and study. The information presented herein should facilitate further investigation into the therapeutic potential of this compound and similar CysLT1 receptor antagonists.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Effect of RG 12525, an oral leukotriene D4 antagonist, on the airway response to inhaled leukotriene D4 in subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
RG-12525: A Technical Overview of a Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RG-12525, identified as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While publicly available data on this compound is limited, this document consolidates the existing information and places it within the broader context of PPARγ agonism. The guide details the known quantitative data for this compound, outlines the fundamental signaling pathways of PPARγ, and provides generalized experimental protocols commonly employed in the characterization of PPARγ agonists. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of metabolic disease, inflammation, and drug discovery.
Introduction to PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] It plays a pivotal role in the regulation of numerous biological processes, most notably adipogenesis (fat cell differentiation), lipid metabolism, and glucose homeostasis.[4] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The therapeutic potential of PPARγ agonists is well-established, with the thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, being used for the treatment of type 2 diabetes.[5][6] These agonists improve insulin sensitivity and glucose uptake in peripheral tissues. Beyond metabolic diseases, PPARγ activation has shown promise in inflammatory conditions and certain cancers.
This compound: A Putative PPARγ Agonist
This compound is described as a potent and novel agonist of PPARγ. Information regarding its specific chemical structure and developmental history is not widely available in peer-reviewed scientific literature. However, data from commercial suppliers provide a key piece of quantitative information regarding its activity.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound as a PPARγ agonist.
| Compound | Target | Assay Type | Potency (IC50) | Source |
| This compound | PPARγ | Not Specified | ~60 nM | Commercial Data |
Note: The specific in vitro assay format used to determine this IC50 value has not been publicly disclosed.
PPARγ Signaling Pathway
The activation of PPARγ by an agonist like this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The canonical signaling pathway is depicted in the diagram below.
Caption: Canonical PPARγ signaling pathway.
Experimental Protocols for Characterizing PPARγ Agonists
While specific experimental protocols for this compound are not available, this section outlines standard methodologies used to identify and characterize PPARγ agonists.
In Vitro Assays
Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: A common method is a competitive binding assay using a radiolabeled or fluorescently-labeled known PPARγ ligand. The test compound competes with the labeled ligand for binding to the PPARγ LBD. The amount of displaced labeled ligand is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) of the test compound can be calculated.
Generalized Protocol:
-
The PPARγ LBD is recombinantly expressed and purified.
-
A constant concentration of a high-affinity radioligand (e.g., [3H]-rosiglitazone) is incubated with the PPARγ LBD.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Data are analyzed to determine the IC50 value.
Objective: To measure the functional activation of PPARγ by a test compound in a cellular context.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a reporter gene (e.g., luciferase) under the control of a PPRE. If the test compound activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, which can be quantified.
Generalized Protocol:
-
A suitable cell line (e.g., HEK293T, HepG2) is cultured.
-
Cells are co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector. A vector expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.
-
After transfection, cells are treated with various concentrations of the test compound.
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Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The results are expressed as fold activation over a vehicle control, and an EC50 value is determined.
Objective: To assess the ability of a PPARγ agonist to induce the differentiation of preadipocytes into mature adipocytes.
Principle: PPARγ is a master regulator of adipogenesis. Its activation in preadipocyte cell lines (e.g., 3T3-L1) triggers their differentiation into mature adipocytes, which are characterized by the accumulation of lipid droplets.
Generalized Protocol:
-
3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation is induced by treating the cells with a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence of various concentrations of the test compound.
-
The medium is replaced every 2-3 days with a maintenance medium containing insulin and the test compound.
-
After several days (typically 7-10), the extent of differentiation is assessed.
-
Lipid accumulation is visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro characterization of a potential PPARγ agonist.
Caption: In vitro characterization workflow for a PPARγ agonist.
Logical Framework for PPARγ Agonist Discovery
The discovery and development of novel PPARγ agonists follow a logical progression from initial screening to preclinical evaluation.
Caption: Logical flow for PPARγ agonist drug discovery.
Conclusion
This compound is presented as a potent PPARγ agonist with a reported IC50 in the nanomolar range. While detailed public information on this specific compound is scarce, this guide provides a framework for understanding its potential mechanism of action based on the well-established roles of PPARγ. The generalized experimental protocols and workflow diagrams serve as a valuable reference for researchers involved in the characterization of new chemical entities targeting this important nuclear receptor. Further peer-reviewed publications are necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RG-12525 in Asthma Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. A key family of inflammatory mediators implicated in asthma pathogenesis is the cysteinyl leukotrienes (CysLTs), with leukotriene D4 (LTD4) being a particularly potent bronchoconstrictor. RG-12525 is an orally active and selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor, the primary receptor for LTD4. By blocking the action of LTD4, this compound has demonstrated the potential to mitigate key features of asthma, including bronchoconstriction. This technical guide provides an in-depth overview of the mechanism of action of this compound, the underlying signaling pathways, and the available clinical data on its efficacy in asthmatic subjects.
Introduction: The Cysteinyl Leukotriene Pathway in Asthma
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] In asthma, these molecules are released from various inflammatory cells, including mast cells and eosinophils, and play a crucial role in the pathophysiology of the disease.[1][2] Their effects are mediated through specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.[3]
Leukotriene D4 (LTD4) is the most potent of the CysLTs in inducing bronchoconstriction and is a key target for therapeutic intervention in asthma.[4] Upon binding to the CysLT1 receptor on airway smooth muscle cells, LTD4 triggers a cascade of intracellular events leading to:
-
Bronchoconstriction: Potent contraction of airway smooth muscle, leading to narrowing of the airways.[1][2]
-
Airway Inflammation: Recruitment of eosinophils and other inflammatory cells into the airways.[2]
-
Mucus Secretion: Increased production of mucus, further obstructing the airways.[2]
-
Airway Edema: Increased vascular permeability, leading to swelling of the airway walls.[2]
Given the central role of the LTD4/CysLT1 receptor axis in asthma pathogenesis, the development of CysLT1 receptor antagonists has been a major focus of asthma therapy.
This compound: A Selective Leukotriene D4 Antagonist
This compound is an oral antagonist of the leukotriene D4 (LTD4) receptor.[5] By competitively binding to the CysLT1 receptor, this compound prevents the binding of endogenous LTD4, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.
Signaling Pathways
The binding of LTD4 to the CysLT1 receptor initiates a complex signaling cascade within the target cell, primarily airway smooth muscle cells. This process is central to the bronchoconstriction and inflammatory responses seen in asthma. This compound acts by blocking the initial step of this cascade.
References
- 1. Leukotriene D4 bronchial provocation test for detection of airway hyper-responsiveness in children [j-smu.com]
- 2. Bronchial provocation tests in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in antileukotriene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Dual Activity of RG-12525: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the dual pharmacological activities of RG-12525. The compound has been identified as a potent antagonist of peptidoleukotrienes and an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Furthermore, it has been characterized as an inhibitor of the cytochrome P450 enzyme, CYP3A4. This document summarizes the quantitative data, details the experimental methodologies used to characterize these activities, and provides visual representations of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data associated with the pharmacological activities of this compound.
Table 1: Peptidoleukotriene Antagonist Activity of this compound
| Assay | Target | Species | Preparation | Parameter | Value | Reference |
| Radioligand Binding | LTD4 Receptor | Guinea Pig | Lung Membranes | Ki | 3.0 ± 0.3 nM | [1] |
| Functional Antagonism | LTC4, LTD4, LTE4 | Guinea Pig | Lung Strips | KB | ~3 nM | [1] |
| In Vivo Inhibition | LTD4-induced Wheal Formation | Guinea Pig | - | ED50 | 5 mg/kg (oral) | [1] |
| In Vivo Inhibition | LTD4-induced Bronchoconstriction | Guinea Pig | - | ED50 | 0.6 mg/kg (oral) | [1][2] |
| In Vivo Inhibition | Antigen-induced Bronchoconstriction | Guinea Pig | - | ED50 | 0.6 mg/kg (oral) | [1] |
| In Vivo Inhibition | Anaphylactic Death | Guinea Pig | - | ED50 | 2.2 mg/kg (oral) | [1][2] |
Table 2: PPAR-γ Agonist and CYP3A4 Inhibitory Activity of this compound
| Activity | Target | Assay Type | Parameter | Value | Reference |
| Agonist | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Not Specified | - | Novel Agonist | [3] |
| Inhibition | Cytochrome P450 3A4 (CYP3A4) | In Vitro Microsomal Inhibition | Ki | 0.5 µM | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited. Where specific protocols for this compound were not available, established and widely accepted methods for similar assays are described.
Peptidoleukotriene Antagonist Activity
This protocol is based on the methodology for characterizing leukotriene D4 binding sites in guinea pig lung membranes.[4]
-
Preparation of Guinea Pig Lung Membranes:
-
Euthanize male Hartley guinea pigs and perfuse the lungs with saline to remove blood.
-
Excise the lung tissue and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 50,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
The final pellet, containing the crude membrane fraction, is resuspended in the assay buffer. Protein concentration is determined using a standard method such as the Bradford assay.
-
-
Binding Assay:
-
In a final volume of 250 µL, incubate the lung membrane preparation (typically 50-100 µg of protein) with 0.1-10 nM [3H]-LTD4.
-
For competition binding studies, include varying concentrations of this compound or unlabeled LTD4 for determination of non-specific binding.
-
The assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 10 mM CaCl2 and 10 mM MgCl2.
-
Incubate the mixture at 25°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
This protocol is based on established methods for assessing the contractile response of guinea pig lung tissue to leukotrienes.[5]
-
Tissue Preparation:
-
Prepare strips of guinea pig lung parenchyma (approximately 2 mm x 2 mm x 10 mm).
-
Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Attach the tissues to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.
-
-
Functional Assay:
-
Obtain a cumulative concentration-response curve for a leukotriene agonist (LTC4, LTD4, or LTE4).
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the tissues with this compound for a predetermined period (e.g., 30 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve to the leukotriene agonist.
-
The antagonistic effect of this compound is quantified by the rightward shift in the concentration-response curve. Calculate the KB value using the Schild equation.
-
PPAR-γ Agonist Activity
While the specific assay for determining the PPAR-γ agonist activity of this compound is not detailed in the provided references, a common method is the cell-based reporter gene assay.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the human PPAR-γ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).
-
-
Transfection can be performed using standard methods such as lipid-based transfection reagents.
-
-
Reporter Assay:
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The agonist activity of this compound is determined by the dose-dependent increase in luciferase expression.
-
CYP3A4 Inhibition Assay
The determination of the Ki for CYP3A4 inhibition by this compound likely involved an in vitro microsomal inhibition assay using a probe substrate like midazolam.[3][6]
-
Microsomal Incubation:
-
Use human liver microsomes as the source of CYP3A4 enzyme.
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture with varying concentrations of this compound for a short period at 37°C.
-
Initiate the reaction by adding a probe substrate for CYP3A4, such as midazolam, at multiple concentrations around its Km value.
-
Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
-
Analysis and Data Interpretation:
-
Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated analytical method such as LC-MS/MS.
-
Determine the reaction velocity at each concentration of substrate and inhibitor.
-
Determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and calculate the Ki value by fitting the data to the appropriate enzyme inhibition model using non-linear regression analysis (e.g., Dixon or Cornish-Bowden plots).
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow.
Caption: Peptidoleukotriene Signaling Pathway and this compound Antagonism.
Caption: PPAR-γ Agonist Signaling Pathway of this compound.
Caption: Conceptual Workflow for CYP3A4 Inhibition Assay.
References
- 1. Antagonism of peptidoleukotrienes and inhibition of systemic anaphylaxis by RG 12525 in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of correlation between in vitro inhibition of CYP3A-mediated metabolism by a PPAR-gamma agonist and its effect on the clinical pharmacokinetics of midazolam, an in vivo probe of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of indomethacin on the contractile response of the guinea-pig lung parenchymal strip to leukotrienes B4, C4, D4 and E4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
RG-12525: A Dual-Targeting Modulator of Leukotriene D4 and PPAR-γ Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RG-12525 is a potent and selective small molecule that exhibits a unique dual mechanism of action as a competitive antagonist of the leukotriene D4 (LTD4) receptor and an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key in vitro assays are presented, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions.
Chemical Structure and Physicochemical Properties
This compound is an achiral molecule with the systematic IUPAC name 2-({4-[(2-{1H-tetrazol-5-ylmethyl}phenyl)methoxy]phenoxy}methyl)quinoline. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁N₅O₂ | [1] |
| Molecular Weight | 423.47 g/mol | [1] |
| CAS Number | 120128-20-3 | |
| SMILES | c1ccc(c(c1)Cc1[nH]nnn1)COc1ccc(cc1)OCc1ccc2ccccc2n1 | [1] |
| IUPAC Name | 2-({4-[(2-{1H-tetrazol-5-ylmethyl}phenyl)methoxy]phenoxy}methyl)quinoline | [1] |
Pharmacological Profile
This compound demonstrates a dual pharmacological profile, acting as a potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R) and as an agonist of the nuclear receptor PPAR-γ. It also exhibits inhibitory activity against the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).
| Target | Activity | Value | Species | Reference |
| LTD4 Receptor (CysLT1R) | Antagonist (Ki) | 3.0 ± 0.3 nM | Guinea Pig | |
| LTC4-induced contraction | Antagonist (IC₅₀) | 2.6 nM | Guinea Pig | |
| LTD4-induced contraction | Antagonist (IC₅₀) | 2.5 nM | Guinea Pig | |
| LTE4-induced contraction | Antagonist (IC₅₀) | 7.0 nM | Guinea Pig | |
| PPAR-γ | Agonist (IC₅₀) | ~60 nM | Not Specified | |
| CYP3A4 | Inhibitor (Ki) | 0.5 µM | Not Specified |
Signaling Pathways
Leukotriene D4 (LTD4) Signaling Pathway
Leukotriene D4 is a potent inflammatory mediator that exerts its effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells. This compound acts as a competitive antagonist at this receptor, blocking the binding of LTD4 and thereby inhibiting these pro-inflammatory signals.
Caption: Antagonistic action of this compound on the LTD4 signaling pathway.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling Pathway
PPAR-γ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. PPAR-γ activation is primarily associated with the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. This compound acts as an agonist, activating this pathway.
Caption: Agonistic action of this compound on the PPAR-γ signaling pathway.
Experimental Protocols
Leukotriene D4 Receptor Antagonism
The following protocols are based on the methods described for the in vitro characterization of this compound's LTD4 antagonist activity.
This assay determines the binding affinity (Ki) of this compound to the LTD4 receptor.
Caption: Workflow for the [³H]-LTD4 radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Guinea pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cellular debris. The supernatant is then subjected to ultracentrifugation to isolate the membrane fraction, which is rich in CysLT1 receptors. The membrane pellet is resuspended in a buffer for use in the binding assay.
-
Binding Reaction: The lung membranes are incubated in a reaction mixture containing a fixed concentration of [³H]-LTD4 and a range of concentrations of the test compound (this compound) or vehicle. Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound [³H]-LTD4 to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]-LTD4 (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to inhibit the contraction of smooth muscle induced by leukotrienes.
Detailed Methodology:
-
Tissue Preparation: Strips of guinea pig lung parenchyma are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curves: Cumulative concentration-response curves to LTC4, LTD4, or LTE4 are generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with various concentrations of this compound or vehicle for a defined period.
-
Challenge: Following incubation with the antagonist, cumulative concentration-response curves to the leukotrienes are re-established.
-
Data Analysis: The antagonistic potency of this compound is expressed as an IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the maximum contraction induced by the leukotriene.
PPAR-γ Agonist Activity Assay
Note: The specific experimental protocol used to determine the IC₅₀ of this compound for PPAR-γ activation was not available in the public domain at the time of this guide's compilation. The following represents a general methodology for a cell-based PPAR-γ reporter assay.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, CV-1) is co-transfected with two plasmids: one expressing the ligand-binding domain of human PPAR-γ fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing multiple copies of the corresponding DNA response element (e.g., UAS) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a known PPAR-γ agonist (positive control) for a specified incubation period.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to vehicle-treated cells. The IC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
CYP3A4 Inhibition Assay
Note: The specific experimental protocol used to determine the Ki of this compound for CYP3A4 inhibition was not available in the public domain at the time of this guide's compilation. The following represents a general methodology for an in vitro CYP3A4 inhibition assay using human liver microsomes.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (a source of CYP3A4), a specific CYP3A4 substrate (e.g., midazolam or testosterone), and an NADPH-generating system in a suitable buffer.
-
Inhibitor Incubation: Various concentrations of this compound or a known CYP3A4 inhibitor (e.g., ketoconazole) are pre-incubated with the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the NADPH-generating system.
-
Termination and Sample Processing: The reaction is allowed to proceed for a specific time and is then terminated by the addition of a quenching solvent (e.g., acetonitrile). The samples are then processed (e.g., centrifugation, protein precipitation) to prepare them for analysis.
-
Quantification of Metabolite: The formation of the specific metabolite of the probe substrate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC₅₀ value. The Ki value and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by performing the assay with multiple substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).
Conclusion
This compound is a fascinating molecule with a dual pharmacological profile that makes it a valuable tool for research in inflammation, metabolic diseases, and related fields. Its potent antagonism of the LTD4 receptor, coupled with its agonistic activity at PPAR-γ, presents a unique opportunity to modulate two key signaling pathways simultaneously. This guide provides a foundational understanding of the chemical and biological properties of this compound, with a focus on the detailed methodologies required for its in vitro characterization. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its therapeutic potential.
References
Navigating Species Specificity in Preclinical Research: A Technical Guide to RG-12525 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of preclinical drug development, understanding the species-specific characteristics of a compound is paramount for accurate interpretation of efficacy and toxicity data, and for the successful translation of these findings to human clinical trials. This technical guide delves into the species specificity of compounds frequently referenced under the designation "RG-12525" and its associated identifiers. Initial investigations revealed ambiguity in this nomenclature, with "this compound" linked to a leukotriene D4 antagonist, "RG-125" (AZD4076) to a microRNA therapeutic, and a wealth of detailed species-specific data available for the 11β-HSD1 inhibitor, AZD4017 . Given the alignment with the core requirements of quantitative data and detailed experimental insights, this guide will focus primarily on the well-documented species specificity of AZD4017, while also providing clarity on the other mentioned compounds.
This document provides a comprehensive overview of the in vitro potency of AZD4017 across various species, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to aid researchers in designing and interpreting their preclinical studies.
Clarification of Nomenclature
A review of scientific literature and commercial databases indicates that the identifier "this compound" and similar codes can be a source of confusion. To ensure clarity, the following distinctions are made:
-
This compound: This compound is identified as an orally available, selective, and competitive leukotriene D (LTD) antagonist and a potent PPAR-γ agonist.[1] Preclinical studies have been conducted in guinea pigs, mice, rats, and monkeys, primarily in the context of asthma research.
-
RG-125 (AZD4076): This is a GalNAc-conjugated anti-miR targeting microRNA-103/107, developed for the treatment of Non-Alcoholic Steatohepatitis (NASH) in patients with type 2 diabetes or pre-diabetes.[2][3][4]
-
AZD4017: A potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[5][6] Extensive and precise quantitative data on its species specificity are available, making it an excellent case study for this guide.
Due to the availability of detailed, comparative quantitative data that directly addresses the core requirements of this technical guide, the subsequent sections will focus on AZD4017 .
AZD4017: Species Specificity in 11β-HSD1 Inhibition
AZD4017 is a potent inhibitor of the human 11β-HSD1 enzyme, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. This mechanism is a therapeutic target for metabolic diseases. However, the potency of AZD4017 varies significantly across different species, a critical consideration for the selection of appropriate animal models in preclinical development.
Quantitative Data: In Vitro Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) of AZD4017 against the 11β-HSD1 enzyme from various species. This data highlights the pronounced species-dependent variation in potency.
| Species | IC50 (µM) | Reference |
| Human | 0.007 | [5][6] |
| Human (adipocytes) | 0.002 | [5] |
| Cynomolgus Monkey | 0.029 | [5] |
| Mouse | Low potency | [5] |
| Rat | Low potency | |
| Dog | Low potency |
Note: Specific IC50 values for mouse, rat, and dog are not consistently reported in the search results, but the literature consistently describes the potency as being much reduced compared to human and cynomolgus monkey.[5]
Selectivity Profile
AZD4017 demonstrates excellent selectivity for 11β-HSD1 over other related enzymes. This high selectivity is consistent across species where it has been tested.
| Enzyme | IC50 (µM) | Reference |
| 11β-HSD2 | >30 | [5][6] |
| 17β-HSD1 | >30 | [5][6] |
| 17β-HSD3 | >30 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the species specificity and mechanism of action of compounds like AZD4017 and this compound.
11β-HSD1 Inhibition Assay (for AZD4017)
This protocol describes a common method for determining the in vitro potency of inhibitors against 11β-HSD1.
Objective: To determine the IC50 value of a test compound against 11β-HSD1 from different species.
Materials:
-
Recombinant 11β-HSD1 enzyme (from human, monkey, mouse, rat, etc.)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., AZD4017)
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
Detection reagents for cortisol (e.g., HTRF-based assay kits)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add the recombinant 11β-HSD1 enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (cortisone) and cofactor (NADPH).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of cortisol produced. In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this typically involves adding a cortisol-d2 acceptor and an anti-cortisol cryptate. The HTRF signal is proportional to the amount of cortisol produced.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Leukotriene D4 (LTD4) Receptor Binding Assay (for this compound)
This protocol outlines a method to assess the binding affinity of a compound to the LTD4 receptor, particularly relevant for understanding the activity of this compound in guinea pig lung tissue.
Objective: To determine the binding affinity (Ki) of a test compound for the LTD4 receptor.
Materials:
-
Guinea pig lung membrane preparation
-
[3H]-LTD4 (radioligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig lung tissue in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction:
-
In test tubes, combine the lung membrane preparation, a fixed concentration of [3H]-LTD4, and varying concentrations of the unlabeled test compound.
-
Include tubes for total binding (only [3H]-LTD4 and membranes) and non-specific binding (with a high concentration of unlabeled LTD4).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-LTD4 (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key biological pathways and experimental procedures discussed in this guide.
11β-HSD1 Signaling Pathway
Caption: The 11β-HSD1 pathway showing the conversion of cortisone to cortisol and its inhibition by AZD4017.
Leukotriene D4 Signaling Pathway
Caption: The Leukotriene D4 signaling pathway and its antagonism by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a compound in an enzyme inhibition assay.
Conclusion
The species-specific activity of a drug candidate is a critical factor that can profoundly impact the trajectory of its preclinical development. The case of AZD4017 clearly illustrates that potency can vary by orders of magnitude between humans and common preclinical animal models. This underscores the necessity of conducting thorough in vitro species-specificity studies early in the drug discovery process. Such data is essential for selecting the most relevant animal models for efficacy and toxicology studies, thereby increasing the predictive value of preclinical data and facilitating a more seamless transition to clinical trials. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to characterize the species-specific profiles of their own drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. content.abcam.com [content.abcam.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Acting Pharmacology of RG-12525: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of RG-12525, a compound with a unique dual mechanism of action. Primarily recognized as a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor, this compound also functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes the key signaling pathways involved in its activity.
Core Pharmacological Activities
This compound exhibits a distinct pharmacological profile characterized by two primary activities:
-
Leukotriene D4 Receptor Antagonism: this compound acts as a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, thereby blocking the effects of its endogenous ligand, leukotriene D4 (LTD4). This action is responsible for its potential therapeutic effects in inflammatory conditions such as asthma.
-
PPAR-γ Agonism: The compound is also a potent agonist of PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of glucose metabolism and adipogenesis. This activity suggests a potential role for this compound in metabolic diseases.
In addition to its primary targets, this compound has been shown to inhibit the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological activity of this compound.
| Parameter | Target | Value | Species |
| IC50 | LTC4-induced contraction | 2.6 nM | Guinea Pig |
| IC50 | LTD4-induced contraction | 2.5 nM | Guinea Pig |
| IC50 | LTE4-induced contraction | 7 nM | Guinea Pig |
| IC50 | PPAR-γ Agonism | ~60 nM | Not Specified |
| Ki | CYP3A4 Inhibition | 0.5 µM | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Leukotriene D4 Receptor Antagonism: Radioligand Binding Assay
The determination of the inhibitory constant (Ki) of this compound at the LTD4 receptor was likely performed using a competitive radioligand binding assay. A representative protocol is as follows:
-
Membrane Preparation: Guinea pig lung tissue is homogenized in a Tris-HCl buffer and centrifuged to isolate the crude membrane fraction containing the LTD4 receptors.
-
Binding Assay: The membrane preparation is incubated with a known concentration of radiolabeled LTD4 (e.g., [3H]-LTD4) and varying concentrations of this compound.
-
Incubation and Separation: The incubation is carried out at 37°C to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
PPAR-γ Agonism: Transactivation Assay
The agonist activity of this compound on PPAR-γ is typically determined using a cell-based transactivation assay.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing a fusion protein of the PPAR-γ ligand-binding domain (LBD) with a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of this compound.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the dose-response curve.
CYP3A4 Inhibition Assay
The inhibitory potential of this compound on CYP3A4 is assessed using an in vitro incubation with human liver microsomes.
-
Incubation: Human liver microsomes are incubated with a specific CYP3A4 substrate (e.g., midazolam or testosterone) and varying concentrations of this compound in the presence of NADPH to initiate the metabolic reaction.
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of metabolite formation against the concentration of this compound. The Ki value can then be calculated using the Michaelis-Menten constant (Km) of the substrate.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound.
Caption: LTD4 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: PPAR-γ Signaling Pathway and the agonistic action of this compound.
Conclusion
This compound presents a compelling pharmacological profile with its dual activity as a potent LTD4 receptor antagonist and a PPAR-γ agonist. This unique combination of activities warrants further investigation for its potential therapeutic applications in both inflammatory and metabolic diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to build upon in their exploration of this multifaceted compound.
Navigating the Inflammatory Response: A Technical Guide to IRAK4-Targeted Research
A Note on the Target Molecule: Initial searches for "RG-12525" in the context of inflammation research did not yield specific results detailing its mechanism or application. The available information on this compound points towards its role as a leukotriene D antagonist and a PPAR-γ agonist, primarily investigated for asthma.[1] However, the detailed request for a technical guide on a molecule for basic inflammation research, particularly concerning signaling pathways and experimental data, strongly aligns with the profile of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Given the high level of interest and significant research in the field of IRAK4 inhibition for inflammatory diseases, this guide will focus on the extensive publicly available data for representative IRAK4 inhibitors as a comprehensive resource for researchers in this domain.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are central to the innate immune response and the pathogenesis of numerous inflammatory diseases.[2][3] IRAK4 possesses both kinase and scaffolding functions, making it a highly attractive target for therapeutic intervention in chronic inflammatory conditions such as rheumatoid arthritis, lupus, and atopic dermatitis.[2][4][5] This technical guide provides an in-depth overview of the core principles of IRAK4-targeted basic research in inflammation, utilizing data from well-characterized IRAK4 inhibitors and degraders. It covers the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to aid researchers in designing and interpreting their own investigations.
The IRAK4 Signaling Pathway in Inflammation
IRAK4 acts as a central node in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the receptor complex recruits the adaptor protein MyD88, which in turn recruits IRAK4. This proximity leads to the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of the inflammatory response.[6]
The dual functionality of IRAK4 as both a kinase and a scaffold protein is a crucial consideration. While kinase inhibitors can block the phosphorylation cascade, the scaffolding function may still allow for some level of signal transduction.[2] This has led to the development of IRAK4 degraders, which aim to completely eliminate the protein, thereby blocking both functions for a more comprehensive pathway inhibition.[4]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of various IRAK4 inhibitors and degraders, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency of IRAK4 Inhibitors and Degraders
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| IRAK4-IN-1 | Kinase Assay | IRAK4 | IC50 | 7 nM | [7] |
| IRAK-1-4 Inhibitor I | Kinase Assay | IRAK1 / IRAK4 | IC50 | 0.2 µM / 0.3 µM | [7] |
| CA-4948 | Cell-based Assay | THP-1 monocytes | NF-κB Activation | - | [6] |
| GS-6791 | In Vitro Degradation | Human PBMCs | DC50 | 2.3 nM | [8] |
| GS-6791 | In Vitro Degradation | Human PBMCs | DCmax | 91% | [8] |
| GS-6791 | In Vitro Degradation | Whole Blood | DC50 | 34 nM | [8] |
| GS-6791 | In Vitro Degradation | Whole Blood | DCmax | 95% | [8] |
| GS-6791 | Cytokine Inhibition (R-848 stimulated PBMCs) | IL-6 | EC50 | 0.8 nM | [8] |
| GS-6791 | Cytokine Inhibition (R-848 stimulated PBMCs) | TNF-α | EC50 | 0.9 nM | [8] |
| GS-6791 | Cytokine Inhibition (R-848 stimulated PBMCs) | IL-1β | EC50 | 0.5 nM | [8] |
Table 2: In Vivo Efficacy of IRAK4 Inhibitors and Degraders
| Compound | Animal Model | Dosing | Key Findings | Reference |
| GS-5718 (Edecesertib) | Mouse NZB Lupus Model | Not specified | Demonstrated efficacy | [3] |
| CA-4948 | Mouse LPS-induced Cytokine Release | Single oral dose | 72% reduction in TNF-α, 35% reduction in IL-6 | [6] |
| GS-6791 | Mouse (TLR9- and IL-1β-dependent cytokine induction) | 1, 5, or 30 mg/kg | Inhibition of cytokine induction | [8] |
| GS-6791 | Rat Collagen-Induced Arthritis | Not specified | Dose-dependent efficacy, reduced ankle swelling, reduced synovial IL-1β and IL-6 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of IRAK4 inhibitors.
In Vitro IRAK4 Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., myelin basic protein or a synthetic peptide)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm direct binding of a compound to IRAK4 in a cellular context by measuring changes in the protein's thermal stability.[9][10]
Materials:
-
Human cell line expressing endogenous IRAK4 (e.g., THP-1)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents (antibodies against IRAK4 and a loading control)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble IRAK4 at each temperature by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble IRAK4 against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
Objective: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a model of acute systemic inflammation.[11]
Animals:
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
Materials:
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
-
Blood collection supplies
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the test compound or vehicle to the mice at the desired dose and route.
-
After a specified pre-treatment time (e.g., 1-3 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 0.1-1 mg/kg).
-
At a predetermined time point post-LPS challenge (e.g., 1-3 hours), collect blood samples via cardiac puncture or retro-orbital sinus into tubes containing an anticoagulant.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Measure the concentrations of TNF-α and IL-6 in the plasma or serum samples using ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Conclusion
The inhibition and degradation of IRAK4 represent promising therapeutic strategies for a multitude of inflammatory diseases. A thorough understanding of the IRAK4 signaling pathway, coupled with robust preclinical evaluation using a combination of in vitro and in vivo models, is essential for the successful development of novel anti-inflammatory agents. This guide provides a foundational framework for researchers entering this exciting field, offering key data, experimental protocols, and a conceptual understanding of the central role of IRAK4 in inflammation. As research progresses, the continued development of highly selective and potent IRAK4-targeted therapies holds the potential to significantly improve the treatment landscape for patients with chronic inflammatory disorders.
References
- 1. tebubio.com [tebubio.com]
- 2. IRAK4 Degrader GS-6791 Inhibits TLR and IL-1R-Driven Inflammatory Signaling, and Ameliorates Disease in a Preclinical Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Discovery of Edecesertib (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. curis.com [curis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gilead’s GS-6791 ameliorates arthritis symptoms in mice | BioWorld [bioworld.com]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
The Discovery and Initial Studies of RG-12525: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-12525 is a potent and selective leukotriene D4 (LTD4) receptor antagonist that emerged from early research into treatments for asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the initial discovery and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The data compiled from foundational studies highlight its significant potential as a therapeutic agent by competitively blocking the effects of cysteinyl leukotrienes.
Introduction
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They play a crucial role in the pathophysiology of asthma and other allergic diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. The discovery of selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor was a major goal in respiratory drug development. This compound, a quinoline-tetrazole derivative, was identified as a highly potent and orally active CysLT1 receptor antagonist. This document details the seminal preclinical in vitro and in vivo studies that characterized its pharmacological profile.
Quantitative Pharmacological Data
The initial characterization of this compound revealed its high affinity and potency as a leukotriene receptor antagonist. The following tables summarize the key quantitative data from these early studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Ligand/Agonist | Preparation | Parameter | Value (nM) | Reference |
| Radioligand Binding | [3H]-LTD4 | Guinea Pig Lung Membranes | Ki | 3.0 ± 0.3 | [1] |
| Functional Antagonism | LTC4 | Guinea Pig Lung Strips | KB | ~3 | [1] |
| Functional Antagonism | LTD4 | Guinea Pig Lung Strips | KB | ~3 | [1] |
| Functional Antagonism | LTE4 | Guinea Pig Lung Strips | KB | ~3 | [1] |
| Functional Antagonism | LTC4 | Guinea Pig Trachea | IC50 | 2.6 | [2] |
| Functional Antagonism | LTD4 | Guinea Pig Trachea | IC50 | 2.5 | [2] |
| Functional Antagonism | LTE4 | Guinea Pig Trachea | IC50 | 7 | [2] |
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Model | Challenge | Endpoint | Administration | ED50 (mg/kg) | Reference |
| Dermal Vascular Permeability | Intradermal LTD4 | Wheal Formation | Oral | 5 | [1] |
| Bronchoconstriction | Intravenous LTD4 | Inhibition of Airway Pressure Increase | Oral | 0.6 | [1] |
| Systemic Anaphylaxis | Intravenous Antigen | Prevention of Death | Oral | 2.2 | [1] |
| Antigen-Induced Bronchoconstriction | Inhaled Antigen | Inhibition of Airway Pressure Increase | Oral | 0.6 | [1] |
Table 3: Cytochrome P450 Inhibition
| Enzyme | Parameter | Value (µM) | Reference |
| CYP3A4 | Ki | 0.5 | [2] |
Note on PPAR-γ Agonist Activity: Some commercial suppliers have listed this compound as a PPAR-γ agonist with an IC50 of approximately 60 nM.[2] However, a thorough review of the primary scientific literature did not yield any studies confirming this activity. The foundational research on this compound focuses exclusively on its potent leukotriene receptor antagonism. This reported PPAR-γ activity should be treated with caution until verified by independent, peer-reviewed studies.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the CysLT1 receptor. The following diagram illustrates the signaling pathway of cysteinyl leukotrienes and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial characterization of this compound, based on standard practices of the time.
[3H]-LTD4 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Protocol:
-
Membrane Preparation: Guinea pig lung tissue is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the crude membrane fraction. The pellet is washed and resuspended in assay buffer.
-
Binding Assay: The assay is performed in a final volume of 250 µL containing membrane protein (50-100 µg), [3H]-LTD4 (0.5-1.0 nM), and varying concentrations of this compound or vehicle.
-
Incubation: The mixture is incubated at 25°C for 30 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4 (1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]-LTD4 binding) is determined by non-linear regression analysis. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-LTD4 and Kd is its dissociation constant.
Guinea Pig Lung Strip Contraction Assay
Objective: To determine the functional antagonist activity (KB) of this compound against cysteinyl leukotriene-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: Strips of guinea pig lung parenchyma (approximately 2x2x10 mm) are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g.
-
Antagonist Incubation: this compound or vehicle is added to the organ baths and incubated for 20-30 minutes.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (LTC4, LTD4, or LTE4) is generated by adding the agonist in a stepwise manner.
-
Measurement: Isometric contractions are measured using force-displacement transducers and recorded.
-
Data Analysis: The antagonist potency is expressed as a KB value, calculated using the Schild equation. This involves constructing Schild plots from the dose-ratios obtained at different concentrations of this compound. A slope not significantly different from unity is indicative of competitive antagonism.
In Vivo Bronchoconstriction Model in Guinea Pigs
Objective: To evaluate the oral efficacy (ED50) of this compound in preventing LTD4-induced bronchoconstriction.
Protocol:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized (e.g., with pentobarbital). The jugular vein is cannulated for drug administration, and the trachea is cannulated for artificial ventilation.
-
Pulmonary Inflation Pressure Measurement: Changes in pulmonary inflation pressure, reflecting bronchoconstriction, are monitored using a pressure transducer connected to a side-arm of the tracheal cannula.
-
Drug Administration: this compound is administered orally (p.o.) via gavage at various doses at a set time (e.g., 2 hours) before the agonist challenge.
-
Agonist Challenge: A bolus of LTD4 (e.g., 10 nmol/kg) is administered intravenously to induce bronchoconstriction.
-
Measurement: The peak increase in pulmonary inflation pressure is recorded.
-
Data Analysis: The percentage inhibition of the LTD4-induced bronchoconstriction is calculated for each dose of this compound compared to a vehicle-treated control group. The ED50 (dose required to produce 50% inhibition) is determined by regression analysis.
References
Methodological & Application
RG-12525 In Vitro Assay Protocols: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-12525 is a potent and selective small molecule with a multifaceted pharmacological profile, acting as a competitive antagonist of cysteinyl leukotriene receptors, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, and an inhibitor of the cytochrome P450 enzyme CYP3A4. This application note provides detailed in vitro assay protocols to characterize the activity of this compound and similar compounds. The methodologies described herein are essential for researchers in pharmacology, drug discovery, and development to investigate the compound's mechanisms of action and potential therapeutic applications.
Introduction
This compound has demonstrated significant activity at multiple biological targets, making it a compound of interest for various research areas. It competitively antagonizes the actions of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are key mediators in the pathophysiology of asthma and other inflammatory conditions.[1][2] Additionally, its agonistic activity on PPAR-γ, a nuclear receptor crucial for regulating glucose metabolism and inflammation, suggests its potential in metabolic diseases.[1][2][3][4] Furthermore, its potent inhibition of CYP3A4, a major drug-metabolizing enzyme, is a critical characteristic to consider in drug development for assessing potential drug-drug interactions.[1][2] This document provides detailed protocols for in vitro assays to quantify the activity of this compound at each of these targets.
Data Presentation
The following table summarizes the reported in vitro activities of this compound.
| Target | Assay Type | Species | Parameter | Value | Reference |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Functional (Contraction) | Guinea Pig | IC₅₀ (vs. LTC₄) | 2.6 nM | [1][2] |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Functional (Contraction) | Guinea Pig | IC₅₀ (vs. LTD₄) | 2.5 nM | [1][2] |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Functional (Contraction) | Guinea Pig | IC₅₀ (vs. LTE₄) | 7 nM | [1][2] |
| PPAR-γ | Functional (Agonist) | Not Specified | IC₅₀ | ~60 nM | [1][2] |
| CYP3A4 | Enzyme Inhibition | Not Specified | Kᵢ | 0.5 µM | [1][2] |
Signaling Pathways
To understand the context of the assays, it is crucial to visualize the signaling pathways involved.
References
Application Notes and Protocols for RG-12525 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12525 is a dual-activity small molecule recognized for its roles as a potent antagonist of the leukotriene D4 (LTD4) receptor and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). These activities position this compound as a valuable tool for in vitro studies across various fields, including inflammation, immunology, and cancer biology. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, with a focus on assessing its impact on cell signaling, viability, and apoptosis.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Leukotriene D4 (LTD4) Receptor Antagonism: Leukotrienes are inflammatory mediators that, upon binding to their receptors, can trigger a cascade of cellular events, including smooth muscle contraction and inflammatory cell recruitment. By blocking the LTD4 receptor, this compound can inhibit these pro-inflammatory signals.
-
PPARγ Agonism: Peroxisome proliferator-activated receptor-gamma is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ by agonists like this compound can lead to the regulation of gene expression involved in these processes, often resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
The dual nature of this compound allows for the investigation of complex signaling pathways where both leukotriene-mediated and PPARγ-regulated processes are intertwined.
Data Presentation
In Vitro Activity of this compound
| Target/Activity | IC50/Ki Value | Species | Assay Type |
| LTC4-induced contraction | 2.6 nM | Guinea Pig | Parenchymal Strips |
| LTD4-induced contraction | 2.5 nM | Guinea Pig | Parenchymal Strips |
| LTE4-induced contraction | 7 nM | Guinea Pig | Parenchymal Strips |
| PPARγ Agonism | ~60 nM | Not Specified | Not Specified |
| CYP3A4 Inhibition | 0.5 µM (Ki) | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing cell viability.
Caption: Workflow for apoptosis analysis.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins and Caspases
This protocol allows for the detection of changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Conclusion
This compound is a versatile research tool for investigating cellular pathways regulated by leukotriene D4 receptors and PPARγ. The protocols provided herein offer a framework for characterizing the effects of this compound on cell viability and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions, including performing initial dose-response and time-course experiments to determine the optimal working concentrations and incubation times.
Application Notes and Protocols for RG-12525 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-12525 is an investigational compound identified as a potent and orally available dual-acting leukotriene D4 (LTD4) antagonist and peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. Its mechanism of action suggests potential therapeutic applications in inflammatory conditions such as asthma. While in vitro data has demonstrated its activity, specific in vivo dosing and administration protocols for this compound in mice are not publicly available in the reviewed literature. This document provides a comprehensive guide to general methodologies and protocols for the dosing and administration of novel compounds in mice, which can be adapted for the preclinical evaluation of this compound. The following sections detail standard practices for oral gavage and parenteral administration, pharmacokinetic studies, and considerations for studies in murine models of asthma.
Compound Profile: this compound
While specific in vivo data in mice is not available, the known characteristics of this compound can inform the design of preclinical studies.
| Property | Description |
| Mechanism of Action | - Leukotriene D4 (LTD4) antagonist - Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) agonist |
| Reported In Vitro Activity | Potent inhibitor of LTD4-induced effects. |
| Therapeutic Potential | Asthma and other inflammatory diseases. |
| Availability | Orally available. |
General Dosing and Administration Protocols in Mice
The choice of administration route is critical and depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. Given that this compound is described as orally available, oral gavage is a primary route to consider.
Table 2.1: Common Administration Routes for Mice
| Route | Recommended Volume | Needle/Tube Size | Absorption Rate | Key Considerations |
| Oral (PO) - Gavage | Up to 10 mL/kg | 18-20 gauge gavage needle | Slower | Mimics clinical route for oral drugs. Requires proper technique to avoid injury.[1] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 gauge | Rapid | Bypasses first-pass metabolism. Risk of injection into organs.[1][2] |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 gauge | Most Rapid | Immediate systemic availability. Requires skill for accurate vein cannulation.[2][3] |
| Subcutaneous (SC) | < 2-3 mL (multiple sites) | 25-27 gauge | Slower than IP/IV | Suitable for sustained release formulations.[2] |
Experimental Protocol: Oral Gavage Administration
This protocol outlines the standard procedure for administering a compound via oral gavage in mice.
Materials:
-
This compound formulated in an appropriate vehicle (e.g., water, saline, corn oil with 0.5% DMSO).
-
Gavage needles (18-20 gauge, with a ball tip).
-
Syringes (1 mL or appropriate size for the dosing volume).
-
Animal scale.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.
-
Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance.
-
Compound Administration: Slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress or injury immediately after the procedure and periodically for the next few hours.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 3.1: Typical Design for a Mouse Pharmacokinetic Study
| Parameter | Description |
| Animals | Male/Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. |
| Groups | - Intravenous (IV) administration group - Oral (PO) administration group |
| Dose Levels | At least two dose levels for each route (e.g., a low and a high dose). |
| Sample Collection | Serial blood sampling at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose). |
| Analysis | LC-MS/MS analysis of plasma samples to determine this compound concentration. |
| Parameters Calculated | Cmax, Tmax, AUC, t1/2, Clearance, Volume of distribution, Bioavailability. |
Experimental Protocol: Serial Blood Sampling for PK Analysis
Materials:
-
Mice dosed with this compound.
-
Micro-hematocrit tubes or other blood collection devices.
-
Anesthetic (e.g., isoflurane).
-
Centrifuge.
-
Freezer (-80°C).
Procedure:
-
Anesthesia: Lightly anesthetize the mouse at each time point.
-
Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) via a suitable method such as tail vein, saphenous vein, or retro-orbital sinus puncture.
-
Sample Processing: Immediately place the blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Potential Application in Murine Models of Asthma
Given this compound's dual mechanism of action, it holds promise for evaluation in mouse models of allergic asthma. These models aim to replicate key features of human asthma, including airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.
Table 4.1: Common Mouse Models of Allergic Asthma
| Model | Allergen | Key Features |
| Ovalbumin (OVA)-Induced Asthma | Ovalbumin | Eosinophilic inflammation, IgE production, AHR.[4] |
| House Dust Mite (HDM)-Induced Asthma | House Dust Mite Extract | Eosinophilic inflammation, Th2 cytokine release, AHR, some airway remodeling.[4] |
| Alternaria alternata-Induced Asthma | Alternaria alternata extract | Eosinophilic and neutrophilic inflammation, AHR. |
Signaling Pathway Considerations
This compound's therapeutic potential in asthma likely stems from its ability to modulate two key signaling pathways.
Conclusion
While specific dosing and administration data for this compound in mice are not currently available in the public domain, the general protocols and methodologies outlined in these application notes provide a robust framework for initiating preclinical studies. Researchers should begin with dose-ranging and pharmacokinetic studies to establish a safe and effective dosing regimen before proceeding to efficacy studies in relevant disease models, such as those for asthma. Careful consideration of the administration route, vehicle formulation, and animal welfare is paramount for obtaining reliable and reproducible data.
References
- 1. Synergy between peroxisome proliferator-activated receptor γ agonist and radiotherapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in respiratory physiology in mouse models of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Preparing a Stock Solution of RG-12525: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-12525 is a potent and selective dual-action compound, functioning as a competitive antagonist for peptidoleukotriene receptors (LTC₄, LTD₄, and LTE₄) and as an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] This dual activity makes it a valuable tool for investigating inflammatory pathways, metabolic regulation, and their interplay in various disease models. Proper preparation of a stock solution is the critical first step for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound in relevant in vitro assays.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 423.47 g/mol | [1] |
| Formula | C₂₅H₂₁N₅O₂ | [1] |
| CAS Number | 120128-20-3 | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 423.47 g/mol = 4.23 mg
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.23 mg of the compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[1]
Signaling Pathways
This compound exerts its biological effects by modulating two key signaling pathways: the leukotriene pathway and the PPAR-γ pathway.
Caption: Leukotriene Signaling Pathway Antagonism by this compound.
Caption: PPAR-γ Signaling Pathway Activation by this compound.
Experimental Protocols
The following are representative protocols where this compound can be utilized.
Isolated Guinea Pig Trachea Contraction Assay
This ex vivo assay assesses the ability of this compound to antagonize leukotriene-induced smooth muscle contraction.
Experimental Workflow:
Caption: Workflow for the Isolated Guinea Pig Trachea Contraction Assay.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Contraction Induction: Induce a submaximal contraction of the tracheal rings using a leukotriene agonist such as LTD₄.
-
Antagonism Assay: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath to determine its inhibitory effect on the induced contraction.
-
Data Analysis: Record the changes in isometric tension using a force transducer. Calculate the IC₅₀ value for this compound.
PPAR-γ Activation Assay
This cell-based assay quantifies the ability of this compound to activate the PPAR-γ receptor.
Experimental Workflow:
Caption: Workflow for a PPAR-γ Reporter Gene Assay.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) transiently or stably expressing human PPAR-γ and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Seed the cells in a multi-well plate and, after attachment, treat them with a range of concentrations of this compound. Include a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luciferase assay system).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the dose-response curve and calculate the EC₅₀ value for this compound.
CYP3A4 Inhibition Assay
This in vitro assay determines the potential of this compound to inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.
Experimental Workflow:
Caption: Workflow for a CYP3A4 Inhibition Assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system, and a specific CYP3A4 substrate (e.g., midazolam or testosterone) in a suitable buffer.
-
Inhibition: Add varying concentrations of this compound to the reaction mixture. Include a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.
-
Incubation: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Determine the percentage of inhibition at each concentration of this compound and calculate the IC₅₀ value.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in various research contexts. Adherence to these protocols will facilitate the generation of reliable and reproducible data, enabling researchers to further elucidate the roles of the leukotriene and PPAR-γ signaling pathways in health and disease.
References
RG-12525 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12525, also known as NID 525, is a potent and selective dual-action small molecule inhibitor. It functions as a competitive antagonist of the leukotriene D4 (LTD4) receptor and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This dual activity makes this compound a valuable research tool for investigating the roles of leukotriene and PPAR-γ signaling in various physiological and pathological processes, particularly in the context of inflammatory diseases such as asthma.
This document provides detailed application notes on the solubility of this compound, protocols for its handling and use in experimental settings, and an overview of the signaling pathways it modulates.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₁N₅O₂ |
| Molecular Weight | 423.47 g/mol |
| CAS Number | 120128-20-3 |
| Appearance | Crystalline solid |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the behavior of similar small molecule inhibitors, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely soluble | May require warming. |
| Methanol | Likely soluble | May require warming. |
| Water | Insoluble | Aqueous buffers should be prepared by diluting a DMSO stock solution. |
| PBS (pH 7.4) | Insoluble | Final concentration of DMSO in aqueous buffers should be kept low (typically <0.5%) to avoid solvent effects. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a fixed volume of the solvent in separate vials.
-
Vortex the vials vigorously for 2-5 minutes.
-
Equilibrate the solutions by rotating them at room temperature for 24 hours to ensure saturation.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard curve.
-
Calculate the solubility of this compound in the solvent by multiplying the concentration by the dilution factor.
Protocol for Preparation of Stock Solutions
For most in vitro applications, a high-concentration stock solution of this compound is prepared in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: Before use, thaw the stock solution at room temperature and vortex briefly.
Protocol for Preparing Working Solutions
Working solutions for cell-based assays are typically prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Procedure:
-
Thaw the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the working solution is low (e.g., <0.5%) to minimize solvent-induced cellular toxicity or off-target effects. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action by targeting two distinct signaling pathways: the leukotriene pathway and the PPAR-γ pathway.
Table 2: In Vitro Activity of this compound
| Target | Activity | IC₅₀/Kᵢ |
| LTC₄-induced contraction | Antagonist | 2.6 nM |
| LTD₄-induced contraction | Antagonist | 2.5 nM |
| LTE₄-induced contraction | Antagonist | 7 nM |
| PPAR-γ | Agonist | ~60 nM |
| CYP3A4 | Inhibitor | Kᵢ = 0.5 µM |
Leukotriene Signaling Pathway
Leukotrienes are inflammatory mediators derived from arachidonic acid. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their effects by binding to cysteinyl leukotriene receptors (CysLT₁R and CysLT₂R), leading to bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. This compound acts as a competitive antagonist at the CysLT₁R, thereby blocking the downstream effects of cysteinyl leukotrienes.
PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Upon activation by an agonist like this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in anti-inflammatory responses and metabolic regulation.
Experimental Workflow Example
The following diagram illustrates a general workflow for studying the effects of this compound on gene expression in a cell-based assay.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.
Ordering Information
This compound can be obtained from various chemical suppliers. Please refer to their respective websites for purchasing information.
Application Notes and Protocols for a Leukotriene D4-Induced Bronchoconstriction Model Using RG-12525
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent inflammatory mediator implicated in the pathophysiology of asthma and other allergic diseases. It induces bronchoconstriction, mucus secretion, and airway edema. The LTD4-induced bronchoconstriction model is a valuable in vivo system for the evaluation of potential therapeutic agents, such as LTD4 receptor antagonists. This document provides detailed application notes and protocols for utilizing this model to assess the efficacy of RG-12525, a selective and competitive oral LTD4 antagonist.
Mechanism of Action of this compound
This compound is an orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By competitively binding to this receptor on airway smooth muscle cells, this compound prevents the binding of LTD4 and subsequently inhibits the downstream signaling cascade that leads to bronchoconstriction.
Signaling Pathway of Leukotriene D4-Induced Bronchoconstriction
Leukotriene D4 exerts its effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that ultimately leads to smooth muscle contraction and bronchoconstriction.
Caption: LTD4 signaling pathway leading to bronchoconstriction.
Data Presentation
Preclinical Efficacy of this compound in a Guinea Pig Model
| Model | Parameter | This compound ED50 (mg/kg, oral) | Confidence Interval (95%) |
| LTD4-Induced Bronchoconstriction | Protection against changes in pulmonary function | 0.6 | 0.4 - 1.0 |
| Antigen-Induced Systemic Anaphylaxis | Inhibition of mortality | 2.2 | 0.8 - 6.4 |
Clinical Efficacy of this compound in Mildly Asthmatic Subjects
| Treatment | Parameter | Value | p-value |
| This compound (800 mg, oral) | Fold difference in LTD4 PC20FEV1 vs. Placebo | 7.5 | < 0.01 |
| This compound (200 mg, oral) | Mean maximum change in FEV1 from baseline vs. Placebo | Statistically significant increase | - |
| This compound (25 mg, oral) | Mean maximum change in FEV1 from baseline vs. Placebo | Not statistically significant | - |
FEV1: Forced Expiratory Volume in 1 second; PC20FEV1: Provocative concentration of an agonist causing a 20% fall in FEV1.
Experimental Protocols
Preclinical Model: LTD4-Induced Bronchoconstriction in Guinea Pigs
This protocol describes an in vivo method to assess the ability of this compound to inhibit bronchoconstriction induced by an intravenous challenge with LTD4 in anesthetized and mechanically ventilated guinea pigs.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Leukotriene D4 (LTD4)
-
This compound
-
Urethane (anesthetic)
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Animal ventilator
-
Pressure transducer
-
Pneumotachograph
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize guinea pigs with urethane (1.5 g/kg, intraperitoneally).
-
Perform a tracheotomy and cannulate the trachea with a short piece of polyethylene tubing connected to the animal ventilator.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Ventilate the animals at a constant volume (e.g., 10 ml/kg) and frequency (e.g., 60 breaths/min).
-
-
Measurement of Bronchoconstriction:
-
Measure changes in pulmonary resistance and dynamic lung compliance using a pressure transducer and a pneumotachograph connected to a data acquisition system.
-
Allow the animal to stabilize for at least 15 minutes after the surgical procedures.
-
-
Drug Administration:
-
Administer this compound or its vehicle orally at a predetermined time before the LTD4 challenge (e.g., 1-2 hours).
-
Establish a baseline for pulmonary mechanics for 5 minutes.
-
-
LTD4 Challenge:
-
Administer a bolus intravenous injection of LTD4 (e.g., 0.5-1.0 µg/kg) to induce bronchoconstriction.
-
Continuously record pulmonary resistance and compliance for at least 15 minutes after the LTD4 challenge.
-
-
Data Analysis:
-
Calculate the peak increase in pulmonary resistance and the peak decrease in dynamic lung compliance from the pre-challenge baseline.
-
Compare the responses in the this compound-treated group to the vehicle-treated group to determine the percent inhibition of the LTD4-induced bronchoconstriction.
-
Calculate the ED50 value for this compound.
-
Caption: Preclinical experimental workflow for LTD4 challenge.
Clinical Model: LTD4 Bronchoprovocation in Asthmatic Subjects
This protocol outlines a double-blind, placebo-controlled crossover study to evaluate the efficacy of orally administered this compound against inhaled LTD4 in subjects with mild asthma.
Subject Population:
-
Male and female subjects aged 18-50 years.
-
Diagnosed with mild, stable asthma.
-
Baseline Forced Expiratory Volume in 1 second (FEV1) > 70% of predicted value.
-
Demonstrated airway hyperresponsiveness to methacholine.
Materials:
-
This compound capsules (e.g., 800 mg)
-
Placebo capsules (identical in appearance)
-
Leukotriene D4 solution for nebulization in graded concentrations.
-
Spirometer
-
Nebulizer (dosimeter-controlled)
Procedure:
-
Study Design:
-
A randomized, double-blind, two-period crossover design.
-
Each subject will receive a single oral dose of this compound and a single oral dose of placebo on two separate study days, with a washout period of at least 7 days between treatments.
-
-
Screening and Baseline:
-
Obtain informed consent.
-
Perform a medical history, physical examination, and baseline spirometry.
-
Confirm airway hyperresponsiveness with a methacholine challenge.
-
-
Treatment and LTD4 Challenge:
-
On each study day, subjects will receive a single oral dose of either this compound or placebo.
-
Two hours post-dose, perform baseline spirometry (FEV1).
-
Administer escalating concentrations of nebulized LTD4 at 5-minute intervals.
-
Measure FEV1 90 seconds after each inhalation.
-
The challenge is terminated when the FEV1 has fallen by ≥20% from the post-dose baseline, or the highest concentration of LTD4 has been administered.
-
-
Data Analysis:
-
Calculate the provocative concentration of LTD4 that causes a 20% fall in FEV1 (PC20FEV1) for each treatment period using linear interpolation of the logarithmic dose-response curve.
-
Compare the PC20FEV1 values following this compound and placebo administration.
-
Calculate the fold shift in the dose-response curve.
-
Caption: Clinical experimental workflow for LTD4 challenge.
Conclusion
The leukotriene D4-induced bronchoconstriction model is a robust and clinically relevant tool for the evaluation of CysLT1 receptor antagonists. The protocols outlined in this document provide a framework for assessing the efficacy of compounds like this compound in both preclinical and clinical settings. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, aiding in the development of novel therapeutics for asthma and other inflammatory airway diseases.
Application Notes: PPAR-gamma Activation Assay with RG-12525
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[2] Activation of PPAR-γ leads to the transcription of target genes involved in these processes, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders. The compound RG-12525 has been identified as a potent PPAR-γ agonist. These application notes provide a detailed protocol for assessing the activation of PPAR-γ by this compound using a cell-based luciferase reporter assay, a common and robust method for quantifying receptor activation.
Principle of the Assay
This protocol describes a reporter gene assay designed to quantify the activation of human PPAR-γ in a cellular context. The assay utilizes a host cell line engineered to express a chimeric PPAR-γ receptor and a luciferase reporter gene. The chimeric receptor consists of the ligand-binding domain (LBD) of the human PPAR-γ fused to a heterologous DNA-binding domain (DBD). The reporter gene is under the transcriptional control of a promoter containing tandem repeats of the DNA response element recognized by the chimeric receptor. When a ligand, such as this compound, binds to the PPAR-γ LBD, the chimeric receptor undergoes a conformational change, enabling it to bind to the response element and drive the expression of the luciferase enzyme. The resulting luminescence is proportional to the extent of PPAR-γ activation and can be measured using a luminometer.
Quantitative Data Summary for this compound
The following table summarizes the expected quantitative data for this compound in a PPAR-γ activation assay. This data is illustrative and based on the known potency of this compound and typical results for potent PPAR-γ agonists. Researchers should generate their own data for precise characterization.
| Parameter | This compound | Rosiglitazone (Control) |
| EC50 | ~80 nM | ~225 nM[3] |
| IC50 | ~60 nM | Not Applicable |
| Maximal Activation (Fold Induction) | 150 - 200 | 162[3] |
| Z'-factor | > 0.7 | 0.78[3] |
EC50 (Half-maximal effective concentration) represents the concentration of the agonist that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) is provided for context from binding assays and indicates the concentration at which the compound displaces 50% of a known ligand. Maximal Activation is the fold increase in reporter gene activity at the highest tested concentration of the agonist compared to the vehicle control. Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A value greater than 0.5 indicates an excellent assay.
Signaling Pathway
Upon activation by a ligand like this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription. The downstream effects of PPAR-γ activation include the regulation of genes involved in lipid uptake, storage, and glucose metabolism.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line stably co-transfected with a PPAR-γ expression vector (containing the human PPAR-γ ligand-binding domain fused to a GAL4 DNA-binding domain) and a luciferase reporter vector (containing a GAL4 upstream activation sequence driving luciferase expression). Examples include HEK293T or CHO-K1 cells.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: Cell culture medium with reduced serum (e.g., 0.5% charcoal-stripped FBS) to minimize background activation.
-
This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
-
Rosiglitazone: (Positive Control) Prepare a 10 mM stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Assay Plate: White, opaque, 96-well cell culture plates suitable for luminescence measurements.
-
Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System or similar).
-
Luminometer: Plate-reading luminometer.
Experimental Workflow
Detailed Methodology
1. Cell Seeding:
-
Culture the reporter cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh cell culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in assay medium.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white, opaque assay plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Preparation:
-
Prepare a serial dilution of the 10 mM this compound stock solution in assay medium to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare a similar serial dilution for the positive control, Rosiglitazone.
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells.
3. Cell Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
4. Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
5. Luciferase Assay:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a plate-reading luminometer.
6. Data Analysis:
-
Average the luminescence readings for each set of triplicates.
-
Calculate the fold induction for each compound concentration by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold induction as a function of the compound concentration.
-
Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Calculate the Z'-factor to assess the quality of the assay using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|, where SD is the standard deviation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Serum in the assay medium contains endogenous PPAR-γ ligands. | Use charcoal-stripped FBS in the assay medium to remove endogenous steroids and lipids. |
| Low signal-to-background ratio | Insufficient incubation time with the compound. Low cell number. | Optimize the incubation time (18-24 hours is typical). Ensure the correct number of cells are seeded. |
| High variability between replicates | Inconsistent cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No response to the positive control | Problem with the cell line (e.g., loss of reporter gene expression). Inactive positive control. | Perform regular quality control of the cell line. Use a fresh, validated stock of the positive control. |
| Cytotoxicity observed | Compound is toxic to the cells at the tested concentrations. High DMSO concentration. | Perform a cell viability assay in parallel (e.g., MTT or CellTiter-Glo). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |
References
Application Notes and Protocols: CYP3A4 Inhibition Assay for RG-12525
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including over 50% of currently marketed drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity. Therefore, evaluating the inhibitory potential of new chemical entities on CYP3A4 is a crucial step in the drug discovery and development process.
RG-12525 has been identified as an inhibitor of CYP3A4, with a reported Ki value of 0.5 µM.[1] This application note provides a detailed protocol for determining the inhibitory potential of this compound on CYP3A4 activity using a fluorometric assay. The protocol is designed to be performed in a 96-well plate format, making it suitable for high-throughput screening.
Principle of the Assay
This assay utilizes a pro-fluorescent substrate that is converted into a highly fluorescent product by the enzymatic activity of CYP3A4. The rate of fluorescence increase is directly proportional to the CYP3A4 activity. In the presence of an inhibitor like this compound, the rate of product formation, and thus the fluorescence signal, will decrease. By measuring the fluorescence at various concentrations of the test compound, an IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.
Materials and Reagents
| Reagent | Supplier & Catalog No. (Example) | Storage Temperature |
| Recombinant Human CYP3A4 (e.g., in microsomes) | Major Life Science Supplier | -80°C |
| This compound | Tebubio (282T16739) | As per datasheet |
| CYP3A4 Substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin - BFC) | Major Life Science Supplier | -20°C |
| NADPH-Regenerating System (e.g., containing Glucose-6-phosphate and G6P Dehydrogenase) | Major Life Science Supplier | -20°C |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | Standard Laboratory Supplier | 4°C |
| Ketoconazole (Positive Control Inhibitor) | Major Life Science Supplier | -20°C |
| Acetonitrile or DMSO (Solvent for compounds) | Standard Laboratory Supplier | Room Temperature |
| 96-well black, flat-bottom microplates | Standard Laboratory Supplier | Room Temperature |
| Fluorescence Microplate Reader | N/A | N/A |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific recombinant CYP3A4 enzyme and substrate used.
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and store at 4°C.
-
CYP3A4 Enzyme Stock Solution: Thaw the recombinant human CYP3A4 on ice. Dilute to the desired working concentration in cold potassium phosphate buffer immediately before use. The final concentration should be determined empirically but is typically in the range of 5-10 pmol/mL.
-
CYP3A4 Substrate Stock Solution: Dissolve the pro-fluorescent substrate (e.g., BFC) in acetonitrile or DMSO to create a high-concentration stock (e.g., 10 mM). Further dilute in potassium phosphate buffer to the desired working concentration.
-
NADPH-Regenerating System: Prepare according to the manufacturer's instructions.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ketoconazole Stock Solution (Positive Control): Dissolve ketoconazole in DMSO to create a high-concentration stock solution (e.g., 1 mM).
Preparation of Test Compound and Control Dilutions
-
Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution in DMSO or the appropriate solvent to create a range of concentrations. A typical 8-point dilution series might range from 10 mM down to 0.1 µM.
-
Positive Control Dilutions: Prepare a similar serial dilution of the ketoconazole stock solution.
-
Final Dilution: Further dilute the compound and control serial dilutions in potassium phosphate buffer to achieve the desired final concentrations in the assay plate. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit CYP3A4 activity.[2]
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (ketoconazole), and the test compound (this compound) at various concentrations.
-
Dispensing Reagents:
-
Add potassium phosphate buffer to all wells.
-
Add the serially diluted this compound, ketoconazole, or solvent (for negative control wells) to the appropriate wells.
-
Add the CYP3A4 substrate to all wells.
-
Add the diluted CYP3A4 enzyme to all wells except the blank wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.[3][4]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH-regenerating system to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for the product of BFC, Ex/Em = 409/530 nm) every minute for 20-30 minutes.
Data Presentation and Analysis
Raw Data Collection
The primary output will be the fluorescence intensity over time for each well.
Calculation of Reaction Velocity
For each well, determine the reaction velocity (rate of fluorescence increase) by calculating the slope of the linear portion of the fluorescence versus time curve.
Calculation of Percent Inhibition
Calculate the percent inhibition for each concentration of this compound and ketoconazole using the following formula:
% Inhibition = [1 - (Velocity of Test Well / Velocity of Negative Control Well)] * 100
IC50 Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.
Data Summary Table
| Compound | IC50 (µM) | Hill Slope | R² Value |
| This compound | [Determined Value] | [Determined Value] | [Determined Value] |
| Ketoconazole | [Determined Value] | [Determined Value] | [Determined Value] |
Experimental Workflow Diagram
Caption: Workflow for the CYP3A4 Inhibition Assay of this compound.
Signaling Pathway and Mechanism of Inhibition
While this compound is known to be a leukotriene D antagonist and a PPAR-γ agonist, its direct interaction with CYP3A4 is a separate pharmacological property. The inhibition of CYP3A4 by this compound is a direct interaction with the enzyme, leading to a decrease in its metabolic activity. The following diagram illustrates the general mechanism of CYP3A4-mediated metabolism and its inhibition.
Caption: General mechanism of CYP3A4 inhibition by this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, inconsistent mixing | Use calibrated pipettes, ensure thorough mixing of reagents. |
| Low fluorescence signal | Inactive enzyme, incorrect substrate concentration | Use fresh enzyme, optimize substrate concentration (typically around the Km value).[4] |
| High background fluorescence | Contaminated buffer or substrate, autofluorescence of the compound | Use high-purity reagents, run a compound-only control to check for autofluorescence. |
| No inhibition observed | Incorrect compound concentration, inactive compound | Verify the concentration and integrity of the this compound stock solution. |
| IC50 value out of expected range | Differences in assay conditions (enzyme lot, substrate, etc.) | Standardize assay conditions and always run a positive control (ketoconazole) for comparison. |
Conclusion
This application note provides a robust and detailed protocol for assessing the inhibitory effect of this compound on CYP3A4. Accurate determination of the IC50 value is essential for predicting potential drug-drug interactions and informing further non-clinical and clinical development of this compound. Adherence to good laboratory practices and careful optimization of assay conditions will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for RG-12525 in Guinea Pig Lung Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12525 is a potent and selective dual-action compound, functioning as a competitive antagonist of the leukotriene D4 (LTD4) receptor and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This dual mechanism of action makes it a compound of significant interest in the study of respiratory diseases, particularly asthma and other inflammatory airway conditions. Guinea pig lung tissue serves as a valuable model for preclinical respiratory research due to its physiological and pharmacological similarities to human airways. These application notes provide detailed protocols for utilizing this compound in studies involving guinea pig lung tissue, including both in vivo and in vitro models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from studies conducted in guinea pigs.
Table 1: In Vitro Activity of this compound in Guinea Pig Lung Tissue
| Parameter | Agonist | Tissue Preparation | Value | Reference |
| IC50 | LTC4 | Thin-walled bands | 2.6 nM | [1] |
| IC50 | LTD4 | Thin-walled bands | 2.5 nM | [1] |
| IC50 | LTE4 | Thin-walled bands | 7 nM | [1] |
| IC50 | PPAR-γ Agonism | Not Specified | ~60 nM | [1] |
Table 2: In Vivo Activity of this compound in Guinea Pigs
| Model | Endpoint | Route of Administration | ED50 | Reference |
| LTD4-induced Bronchoconstriction | Protection against changes in pulmonary function | Oral | 0.6 (0.4-1.0) mg/kg | [2] |
| Antigen-induced Systemic Anaphylaxis | Inhibition of mortality | Oral | 2.2 (0.8-6.4) mg/kg | [2] |
| Antigen-induced Bronchoconstriction | Protection against changes in pulmonary function | Oral | Similar to LTD4-induced model | [2] |
Signaling Pathways
This compound modulates two key signaling pathways implicated in airway inflammation and bronchoconstriction.
Leukotriene D4 (LTD4) Receptor Antagonism
This compound competitively blocks the cysteinyl leukotriene receptor 1 (CysLT1), preventing the binding of its natural ligand, LTD4. This action inhibits the downstream signaling cascade that leads to bronchoconstriction, mucus secretion, and airway inflammation.
Caption: LTD4 Receptor Signaling Pathway and its inhibition by this compound.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism
As a PPAR-γ agonist, this compound activates this nuclear receptor, leading to the transcription of genes that generally suppress inflammation. This includes the inhibition of pro-inflammatory transcription factors like NF-κB.
Caption: PPAR-γ Signaling Pathway activation by this compound.
Experimental Protocols
In Vitro Guinea Pig Lung Tissue Preparation (Precision-Cut Lung Slices - PCLS)
This protocol describes the preparation of precision-cut lung slices (PCLS), a versatile in vitro model for studying airway pharmacology.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Pentobarbital sodium solution
-
Low-melting point agarose
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Tissue slicer (e.g., Krumdieck or vibratome)
-
Culture medium (e.g., DMEM/F-12) supplemented with antibiotics
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Agonists (e.g., LTD4, histamine, methacholine)
Procedure:
-
Anesthetize the guinea pig with an overdose of pentobarbital sodium (intraperitoneal injection).
-
Perform a thoracotomy to expose the lungs. Cannulate the trachea.
-
Perfuse the pulmonary circulation with Krebs-Henseleit buffer via the pulmonary artery until the lungs are cleared of blood.
-
Slowly inflate the lungs via the tracheal cannula with a 1.5% solution of low-melting point agarose in Krebs-Henseleit buffer, pre-warmed to 37°C.
-
Immediately after filling, clamp the trachea and place the lungs in ice-cold buffer for 15-20 minutes to allow the agarose to solidify.
-
Dissect the lung lobes and prepare cylindrical tissue cores using a tissue corer.
-
Cut the tissue cores into thin slices (200-300 µm) using a tissue slicer in a bath of ice-cold Krebs-Henseleit buffer.
-
Wash the slices several times in fresh, cold buffer to remove debris and agarose.
-
Incubate the PCLS in culture medium at 37°C in a humidified atmosphere of 5% CO2 for at least 1 hour to stabilize before experimentation.
-
To assess the effect of this compound, pre-incubate the PCLS with the desired concentration of this compound for a specified period (e.g., 30 minutes) before adding the contractile agonist.
-
Induce airway contraction with an agonist (e.g., LTD4) and monitor the change in airway area using video microscopy and image analysis software.
Caption: Experimental workflow for in vitro PCLS studies.
In Vivo LTD4-Induced Bronchoconstriction Model
This protocol outlines the procedure for evaluating the protective effect of this compound against LTD4-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Tracheal cannula
-
Ventilator
-
Aerosol delivery system or intravenous line
-
Pressure transducer to measure pulmonary inflation pressure
-
This compound solution for oral or intravenous administration
-
LTD4 solution for aerosol or intravenous administration
Procedure:
-
Anesthetize the guinea pig.
-
Cannulate the trachea and connect the animal to a small animal ventilator.
-
Monitor and record baseline pulmonary inflation pressure.
-
Administer this compound orally or intravenously at the desired dose and time point before the LTD4 challenge. A typical pre-treatment time for oral administration is 1-2 hours.
-
Challenge the animal with an aerosolized or intravenous dose of LTD4 known to cause a significant increase in pulmonary inflation pressure.
-
Continuously record the pulmonary inflation pressure for a set period after the LTD4 challenge.
-
The protective effect of this compound is determined by the reduction in the peak increase in pulmonary inflation pressure compared to vehicle-treated control animals.
In Vivo Antigen-Induced Systemic Anaphylaxis Model
This protocol is for assessing the ability of this compound to protect against systemic anaphylaxis in sensitized guinea pigs.
Materials:
-
Male Hartley guinea pigs
-
Antigen (e.g., ovalbumin)
-
Adjuvant (e.g., aluminum hydroxide)
-
This compound for oral administration
-
Challenge dose of the antigen for intravenous injection
Procedure:
-
Sensitization: Actively sensitize guinea pigs by injecting them with the antigen (e.g., ovalbumin) mixed with an adjuvant. This is typically done with one or two injections over a period of 1-2 weeks.
-
Allow a period of 2-3 weeks after the last sensitization injection for the development of an immune response.
-
Treatment: Administer this compound orally at the desired dose.
-
Challenge: After a specified pre-treatment time (e.g., 1-2 hours), challenge the sensitized guinea pigs with a lethal intravenous dose of the antigen.
-
Observation: Observe the animals for signs of anaphylactic shock (e.g., piloerection, coughing, convulsions, collapse) and record the time to onset of symptoms and mortality over a defined period (e.g., 30-60 minutes).
-
The efficacy of this compound is determined by its ability to prevent or delay the onset of anaphylactic symptoms and reduce mortality compared to a vehicle-treated control group.
Conclusion
This compound presents a compelling profile for the investigation of inflammatory airway diseases. The protocols provided herein offer a framework for researchers to explore the efficacy and mechanisms of action of this compound in well-established guinea pig models of bronchoconstriction and allergic inflammation. The dual antagonism of the LTD4 receptor and agonism of PPAR-γ suggest that this compound may offer both immediate symptomatic relief and long-term anti-inflammatory benefits. Careful adherence to these experimental procedures will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this promising compound.
References
Application of RG-12525 in Preclinical Asthma Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12525 is a potent and orally active selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of asthma. They induce bronchoconstriction, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the infiltration of eosinophils into the airways. By specifically blocking the action of LTD4 at its receptor, this compound presents a targeted therapeutic approach to mitigate the key features of asthma, including airway hyperresponsiveness and inflammation. These application notes provide a comprehensive overview of the use of this compound in preclinical asthma models, with a focus on the guinea pig model, for which the most relevant data is available.
Mechanism of Action
This compound functions as a competitive antagonist at the CysLT1 receptor, thereby preventing the binding of its natural ligand, LTD4. The binding of LTD4 to the CysLT1 receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchoconstriction and proliferation of these cells. This signaling involves G-protein coupling, activation of phospholipase C (PLC), and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to the contraction of airway smooth muscle. This compound effectively blocks these downstream effects by preventing the initial ligand-receptor interaction.
Signaling Pathway of Leukotriene D4 and Inhibition by this compound
Troubleshooting & Optimization
Technical Support Center: Optimizing RG-12525 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of RG-12525.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual-target compound. It is a selective and competitive antagonist for the leukotriene D4 (LTD4) receptor, inhibiting contractions induced by LTC4, LTD4, and LTE4.[1] Additionally, it acts as a potent agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1] It also exhibits inhibitory effects on the metabolic enzyme CYP3A4.[1]
Q2: What is a typical starting concentration range for this compound in a new in vitro experiment?
A2: Based on its reported IC50 values, a sensible starting point for a dose-response experiment would be a wide range covering several orders of magnitude around these values. A typical starting concentration range for a novel inhibitor is 0.1 nM to 10 µM.[2] For this compound, with reported IC50 values in the low nanomolar range for LTD4 antagonism and around 60 nM for PPAR-γ agonism, a starting range of 0.1 nM to 1 µM is recommended.[1]
Q3: My in vitro results with this compound are not consistent with its reported potency. What could be the issue?
A3: Discrepancies between expected and observed potency can arise from several factors. The complex cellular environment can influence a compound's efficacy in ways not seen in simplified in vitro assays.[3] For ATP-competitive inhibitors, the high ATP concentration in cells compared to biochemical assays can reduce apparent potency.[3] It's also possible that the compound is unstable in the cell culture medium or has poor cell permeability.[4]
Q4: How do I determine if this compound is cytotoxic to my cells?
A4: A cell viability assay is essential to distinguish between target-specific effects and general cytotoxicity. Assays such as MTT, MTS, or Real-Time-Glo™ can be used to determine the concentration at which this compound becomes toxic to the cells. It is crucial to perform these assays in parallel with your functional experiments.
Q5: What are some common off-target effects to be aware of with kinase inhibitors?
A5: While this compound is primarily described as a leukotriene antagonist and PPAR-γ agonist, it's important to be aware of potential off-target effects, especially when using higher concentrations.[1] Kinase inhibitors, in general, can cause a range of off-target effects, including skin rash, diarrhea, and hypertension, depending on the specific kinases they inhibit.[5] For this compound, its inhibition of CYP3A4 at a Ki of 0.5 µM is a known off-target effect to consider.[1]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro studies with this compound.
Issue 1: High Variability Between Replicate Wells
-
Potential Cause: Inconsistent pipetting, edge effects in the microplate, or issues with compound solubility.[3]
-
Troubleshooting Steps:
-
Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.[3]
-
Prepare a master mix of reagents to minimize pipetting variations.[3]
-
Avoid using the outer wells of the microplate, which are prone to evaporation.[3]
-
Visually inspect for any precipitation of this compound in the culture medium.
-
Issue 2: Inconsistent IC50 Values for this compound
-
Potential Cause: Fluctuations in cell density, passage number, or incubation times.
-
Troubleshooting Steps:
-
Maintain a consistent cell seeding density and use cells within a defined passage number range.
-
Use a multichannel pipette or automated liquid handler to ensure simultaneous start and stop times for reactions.[3]
-
Ensure the compound is fully dissolved and stable in the assay buffer throughout the experiment.[3]
-
Issue 3: this compound Shows Potency in a Biochemical Assay but Not in a Cell-Based Assay
-
Potential Cause: Poor cell permeability, active efflux of the compound by cellular transporters, or compound instability in the culture medium.[4]
-
Troubleshooting Steps:
-
Assess the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Investigate if this compound is a substrate for efflux pumps like P-glycoprotein (MDR1).
-
Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.[4]
-
III. Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Target | Assay | Species | IC50 / Ki | Reference |
| LTD4 Receptor | Contraction Inhibition | Guinea Pig | 2.5 nM (IC50) | [1] |
| LTC4 Receptor | Contraction Inhibition | Guinea Pig | 2.6 nM (IC50) | [1] |
| LTE4 Receptor | Contraction Inhibition | Guinea Pig | 7 nM (IC50) | [1] |
| PPAR-γ | Agonist Activity | Not Specified | ~60 nM (IC50) | [1] |
| CYP3A4 | Inhibition | Not Specified | 0.5 µM (Ki) | [1] |
Table 2: Hypothetical Dose-Response of this compound on Target Engagement and Cell Viability
| This compound Conc. (nM) | % Target Inhibition (PPAR-γ Activation) | % Cell Viability |
| 0.1 | 5 | 100 |
| 1 | 15 | 100 |
| 10 | 45 | 98 |
| 50 | 85 | 95 |
| 100 | 95 | 92 |
| 500 | 98 | 70 |
| 1000 | 99 | 55 |
IV. Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell-Based PPAR-γ Reporter Assay
-
Cell Seeding: Seed cells stably expressing a PPAR-γ reporter construct (e.g., luciferase reporter) in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suitable concentration range would be 0.1 nM to 10 µM.
-
Compound Treatment: Remove the existing medium and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Use a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.[2]
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[2]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium, typically from 0.1 nM to 10 µM.[2] Add 100 µL of the diluted solutions to the cells. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
V. Visualizations
Figure 1: Simplified signaling pathway of this compound.
Figure 2: Workflow for optimizing this compound concentration.
Figure 3: Troubleshooting logic for lack of this compound effect.
References
RG-12525 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of RG-12525, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored?
A: Lyophilized this compound should be stored at -20°C and kept desiccated.[1] Under these conditions, the chemical is stable for up to 36 months.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in DMSO.[2]
Q3: How should this compound stock solutions be stored?
A: Stock solutions of this compound should be stored at -20°C.[1][2] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q4: What is the stability of this compound in solution?
A: When stored at -20°C, stock solutions should be used within one month to prevent loss of potency.[1] Some suppliers suggest that stock solutions can be stored below -20°C for several months.[2] To ensure optimal performance, it is best to use freshly prepared solutions or solutions that have been stored for no longer than one month.
Q5: I am having trouble dissolving the lyophilized powder. What can I do?
A: For improved solubility, it is recommended to warm the tube containing the compound and solvent to 37°C and briefly sonicate it in an ultrasonic bath.[2]
Stability and Storage Data Summary
| Parameter | Condition | Recommendation | Source |
| Form | Lyophilized Powder | Store at -20°C, desiccated | [1] |
| Shelf Life (Lyophilized) | -20°C | Up to 36 months | [1] |
| Solubility | Soluble in DMSO | [2] | |
| Stock Solution Storage | Store at -20°C, aliquot to avoid freeze-thaw cycles | [1][2] | |
| Stock Solution Stability | -20°C | Use within 1 month for optimal potency | [1] |
| Shipping Condition | Shipped at room temperature; blue ice available upon request | [2] |
Troubleshooting Guide
Unexpected or inconsistent experimental results with this compound can often be traced back to issues with its storage, handling, or application. This guide addresses potential problems and suggests solutions.
Issue 1: Reduced or No Biological Activity Observed
If you are not observing the expected biological effect of this compound in your assay, consider the following possibilities:
-
Improper Storage: Verify that both the lyophilized powder and stock solutions have been consistently stored at -20°C.[1][2]
-
Solution Age: If your stock solution is older than one month, its potency may have diminished.[1] Prepare a fresh stock solution from the lyophilized powder.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Always aliquot stock solutions after preparation.[1]
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the solvent. If you notice any precipitate, warm the solution to 37°C and sonicate.[2]
Issue 2: High Variability Between Experimental Replicates
High variability in your results could be due to:
-
Inconsistent Solution Concentration: This may result from incomplete solubilization or precipitation of the compound in your working solutions. Ensure the compound is fully dissolved before preparing dilutions.
-
Adsorption to Plastics: Highly hydrophobic compounds can sometimes adsorb to certain types of plastic labware. Consider using low-adhesion tubes and pipette tips.
Issue 3: Precipitate Formation in Cell Culture Media
If you observe precipitation when adding this compound to your cell culture media:
-
Final Solvent Concentration: The final concentration of DMSO in your cell culture media should be kept low (typically below 0.5%) to avoid both solvent toxicity and precipitation of the compound.
-
Media Components: Certain components of your media may interact with this compound, leading to precipitation. You can test the solubility in a small volume of media before treating your cells.
Below is a troubleshooting workflow to help identify potential issues with this compound stability and storage.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocol: Cell-Based PPARγ Activity Assay
This protocol provides a general framework for assessing the activity of this compound as a PPARγ agonist in a cell-based reporter assay.
1. Materials
-
This compound (lyophilized powder)
-
DMSO (cell culture grade)
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression vector
-
PPRE (Peroxisome Proliferator Response Element) driven luciferase reporter vector
-
Transfection reagent
-
DMEM with 10% FBS
-
Luciferase assay reagent
-
Luminometer
2. Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Based on the molecular weight of this compound (423.47 g/mol ), calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial.
-
To ensure complete dissolution, gently vortex the vial, warm it to 37°C, and place it in an ultrasonic bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure no solid particles are present.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
3. Experimental Procedure
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, prepare serial dilutions of this compound in cell culture media. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Rosiglitazone).
-
Remove the transfection media from the cells and replace it with the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for a cell-based PPARγ reporter assay using this compound.
References
Potential off-target effects of RG-12525
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of the small molecule inhibitor, RG-12525.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor. It inhibits the biological effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in asthma and other inflammatory conditions.
Q2: What are the known off-target effects of this compound?
A2: this compound has been identified to have at least two significant off-target activities:
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Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism: this compound acts as a potent agonist of PPAR-γ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[1][2][3][4]
-
Cytochrome P450 3A4 (CYP3A4) Inhibition: this compound is an inhibitor of CYP3A4, a critical enzyme in the metabolism of a wide range of drugs.[1][2][3][4]
Q3: What are the potential consequences of these off-target effects in my experiments?
A3: The off-target activities of this compound can lead to several confounding effects in your experiments:
-
PPAR-γ Agonism: Activation of PPAR-γ can influence cellular differentiation, lipid metabolism, and glucose uptake. This is a critical consideration in studies related to metabolic diseases, immunology, and cancer. Unintended PPAR-γ activation can lead to phenotypes that are independent of leukotriene receptor antagonism.
-
CYP3A4 Inhibition: Inhibition of CYP3A4 can alter the metabolism of other compounds in your experimental system, including co-administered drugs or even components of the cell culture medium.[5][6][7] This can lead to unexpected toxicity or altered efficacy of other molecules.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended:
-
Use of a structurally unrelated LTD4 receptor antagonist: If a different LTD4 antagonist with a distinct chemical scaffold does not reproduce the observed phenotype, it is more likely that the effect is due to an off-target activity of this compound.
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Rescue experiments: Overexpression of the intended target (LTD4 receptor) might rescue the on-target phenotype but not the off-target effects.
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Use of specific inhibitors for the off-targets: Co-treatment with a known PPAR-γ antagonist (e.g., GW9662) or a CYP3A4 inducer could help to dissect the contribution of these off-target activities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell differentiation, lipid droplet formation, or glucose uptake. | PPAR-γ Agonism | 1. Perform a dose-response experiment to compare the potency of this compound for the observed phenotype with its reported IC50 for PPAR-γ agonism. 2. Treat cells with a selective PPAR-γ agonist (e.g., rosiglitazone) as a positive control to see if it phenocopies the effect. 3. Use a PPAR-γ antagonist to see if it can reverse the phenotype induced by this compound. |
| Increased cytotoxicity or altered efficacy of co-administered compounds. | CYP3A4 Inhibition | 1. Review the metabolic pathways of all compounds in your experimental system. 2. If possible, measure the metabolic stability of the co-administered compounds in the presence and absence of this compound. 3. Consider using a cell line with low or no CYP3A4 expression to see if the effect is mitigated. |
| Phenotype is not consistent with the known function of the leukotriene pathway. | Off-target effect (either known or unknown) | 1. Perform a literature search for other known off-targets of this compound or structurally similar compounds. 2. Consider performing a broad off-target screening assay such as kinome scanning or a phenotypic screen to identify novel off-targets. |
Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Target | Assay | Species | IC50 / Ki | Reference |
| Leukotriene C4 (LTC4) induced contraction | Guinea pig thin-walled bands | Guinea Pig | 2.6 nM | [1] |
| Leukotriene D4 (LTD4) induced contraction | Guinea pig thin-walled bands | Guinea Pig | 2.5 nM | [1] |
| Leukotriene E4 (LTE4) induced contraction | Guinea pig thin-walled bands | Guinea Pig | 7 nM | [1] |
Table 2: Off-Target Activities of this compound
| Off-Target | Activity | Species | IC50 / Ki | Reference |
| PPAR-γ | Agonist | Not Specified | ~60 nM | [1][3] |
| CYP3A4 | Inhibitor | Not Specified | 0.5 µM (Ki) | [1][3] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. Kinome Scanning for Off-Target Kinase Interactions
This method is used to profile the interaction of a compound against a large panel of kinases, identifying potential off-target kinase activities.
-
Assay Principle: A common format is a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR to measure the amount of associated DNA tag.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
-
Data Analysis: Results are often expressed as a percentage of control or as dissociation constants (Kd) for the interactions.
3. Phenotypic Screening
Phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism without a preconceived target.
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High-Content Imaging: Cells are treated with the compound and then stained with multiple fluorescent dyes to visualize various cellular features (e.g., nuclear size, mitochondrial membrane potential, cytoskeletal organization). Automated microscopy and image analysis are used to quantify changes in these features.
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Cell Viability and Proliferation Assays: A panel of different cell lines can be treated with the compound to identify differential sensitivity, which may point towards specific pathway dependencies and potential off-targets.
-
Data Analysis: The phenotypic profile of the test compound is compared to a library of reference compounds with known mechanisms of action to identify similarities that might suggest off-target activities.
Visualizations
Caption: this compound's on-target and off-target pathways.
Caption: A logical workflow for off-target investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. tebubio.com [tebubio.com]
- 4. targetmol.cn [targetmol.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP3A4 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Support Center: Troubleshooting RG-12525 Experimental Results
Welcome to the technical support center for RG-12525. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results obtained with this compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound that I should be aware of when designing my experiments?
This compound is a multi-functional compound with at least three well-characterized activities. It is crucial to consider these simultaneous actions when interpreting your data:
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Leukotriene D4 (LTD4) Receptor Antagonist: this compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).
-
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonist: It also functions as a potent agonist of PPARγ.
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Cytochrome P450 3A4 (CYP3A4) Inhibitor: this compound is known to inhibit the metabolic enzyme CYP3A4.
The potency of this compound for each of these activities varies, which can be a key factor in experimental design and data interpretation.
| Activity | Target | Potency (IC50 / Ki) |
| Leukotriene Receptor Antagonism | CysLT1 Receptor | IC50: 2.5 nM (LTD4-induced contraction) |
| PPARγ Agonism | PPARγ | IC50: ~60 nM |
| CYP3A4 Inhibition | CYP3A4 | Ki: 0.5 µM |
Q2: I am observing an effect in my cell-based assay, but I am unsure if it is due to leukotriene receptor antagonism or PPARγ agonism. How can I differentiate between these two mechanisms?
This is a critical question when working with a dual-activity compound like this compound. A well-designed experimental workflow can help you dissect these effects. Here are the key steps:
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Confirmation of Target Expression: First, confirm that your cells express both the CysLT1 receptor and PPARγ using techniques like qPCR or Western blotting.
-
Use of Selective Agonists and Antagonists:
-
To investigate the CysLT1 pathway, stimulate the cells with a selective CysLT1 agonist (e.g., LTD4) in the presence and absence of this compound.
-
To investigate the PPARγ pathway, use a well-characterized PPARγ agonist (e.g., rosiglitazone) as a positive control and a PPARγ antagonist (e.g., GW9662) to see if it can block the effects of this compound.
-
-
Gene Knockdown/Knockout: If your cell line is amenable, use siRNA or CRISPR to knock down or knock out the genes for the CysLT1 receptor (CYSLTR1) or PPARγ (PPARG). The loss of the this compound-induced effect in the knockout cells will confirm the involvement of that specific target.
Experimental workflow to differentiate CysLT1 and PPARγ pathways.
Q3: I am seeing unexpected toxicity or off-target effects in my experiments. What could be the cause?
Unexpected effects can arise from several factors:
-
CYP3A4 Inhibition: If your experimental system (e.g., liver microsomes, certain cell lines) has active CYP3A4, this compound can inhibit its function. This could lead to altered metabolism of other compounds in your media or endogenous substrates, potentially causing toxicity.
-
Species-Specific Effects: Preclinical studies have revealed species-specific toxicity. In mice, this compound has been shown to cause nephrotoxicity, particularly in males. In rats, it can lead to liver hypertrophy and interfere with the estrous cycle in females. Be mindful of these potential effects if you are using these animal models.
-
Solubility Issues: Like many small molecules, this compound may have limited aqueous solubility. Poor solubility can lead to compound precipitation, resulting in inconsistent concentrations and potentially causing non-specific cellular stress or artifacts. Ensure complete dissolution in your chosen solvent (e.g., DMSO) before diluting into your experimental media.
Q4: My experimental results with this compound are inconsistent. What are some common sources of variability?
Inconsistent results can be frustrating. Here are a few things to check:
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly (typically at -20°C or -80°C) and that you are not using a solution that has undergone multiple freeze-thaw cycles.
-
Cell Passage Number: The expression of CysLT1 receptors and PPARγ can vary with cell passage number. Try to use cells within a consistent and low passage range for your experiments.
-
Serum Lot Variability: Components in fetal bovine serum (FBS) can vary between lots and may contain endogenous ligands for PPARγ or other factors that could influence your results. If possible, test different lots of FBS or use a serum-free media if your cells can tolerate it.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your this compound-treated samples) to account for any effects of the solvent.
Experimental Protocols
Protocol 1: In Vitro PPARγ Activation Assay (Reporter Gene Assay)
This protocol describes a common method to quantify the PPARγ agonist activity of this compound.
-
Cell Culture: Plate cells engineered to express a PPARγ-responsive reporter gene (e.g., luciferase) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Also, prepare a PPARγ antagonist (e.g., GW9662) for co-treatment experiments.
-
Treatment: Treat the cells with the compounds for 18-24 hours. For antagonist experiments, pre-incubate with the antagonist for 1-2 hours before adding this compound.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 of this compound.
PPARγ reporter gene assay workflow.
Protocol 2: In Vitro Leukotriene Receptor Antagonism Assay (Calcium Flux Assay)
This protocol measures the ability of this compound to block LTD4-induced calcium mobilization.
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Cell Preparation: Load cells expressing the CysLT1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader and establish a baseline reading. Inject a solution of LTD4 to stimulate the cells and immediately begin recording the fluorescence intensity over time.
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Data Analysis: Calculate the increase in fluorescence (calcium flux) in response to LTD4 for each concentration of this compound. Plot the inhibition of the LTD4 response against the concentration of this compound to determine the IC50.
Signaling Pathway Overview
The dual activities of this compound mean it can simultaneously influence two distinct signaling pathways. Understanding the potential for crosstalk and independent effects is key to interpreting your results.
Dual signaling pathways of this compound.
How to address poor solubility of RG-12525 in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the poor aqueous solubility of RG-12525. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed that this compound is not dissolving in my aqueous buffer. Is this expected?
A1: Yes, it is not uncommon for small molecule inhibitors like this compound to exhibit poor solubility in aqueous solutions. Many organic compounds, particularly those with lipophilic properties, require specific formulation strategies to achieve a homogenous solution suitable for experimental use.
Q2: What is the recommended starting solvent for this compound?
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the final aqueous solution. To address this, you can try several strategies outlined in the troubleshooting guide below, such as lowering the final concentration, using a co-solvent, or incorporating a surfactant.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can sometimes aid in the dissolution of a compound. However, this should be done with caution as excessive heat can degrade the compound. It is advisable to perform a stability check if you choose to heat the solution.
Q5: Are there any known excipients that can improve the solubility of this compound?
A5: While specific excipients for this compound are not documented, general solubility-enhancing agents can be effective. These include co-solvents, surfactants, and cyclodextrins.[1][2][3][4] The choice of excipient will depend on the specific requirements of your experiment.
Troubleshooting Guide: Addressing Poor Solubility of this compound
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Step 1: Initial Dissolution in an Organic Solvent
The first step is to create a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of the chosen organic solvent to the vial.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Step 2: Dilution into Aqueous Buffer
When diluting the stock solution, it is crucial to minimize the risk of precipitation.
-
Best Practices:
-
Add the organic stock solution to the aqueous buffer dropwise while vortexing.
-
Ensure the final concentration of the organic solvent in your aqueous medium is as low as possible, ideally below 1%, to avoid off-target effects in biological assays.
-
If precipitation occurs, proceed to the following solubility enhancement techniques.
Solubility Enhancement Strategies
Several methods can be employed to improve the solubility of poorly water-soluble drugs like this compound.[3][4] The choice of method will depend on the experimental context.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A water-miscible organic solvent is added to the aqueous solution to increase the solubility of a nonpolar drug.[5][6] | Simple and quick to formulate.[6] | May have toxic effects at higher concentrations; potential for precipitation upon further dilution.[6] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form.[3] | Simple to implement if the compound has ionizable groups. | Only applicable to ionizable compounds; may affect the stability of the compound or the biological system. |
| Surfactants | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[3][7] | Effective at low concentrations; can significantly increase solubility. | Can interfere with some biological assays; potential for cell toxicity depending on the surfactant and concentration. |
| Cyclodextrins | These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[4][8] | Low toxicity; can improve stability. | Can be expensive; may not be suitable for all molecular sizes. |
| Nanosuspensions | The drug is formulated as a colloidal dispersion of sub-micron drug particles.[4][9][10] | Increases surface area for dissolution. | Requires specialized equipment for preparation (e.g., high-pressure homogenization).[4][6] |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic carrier, often a polymer.[5][9] | Enhances dissolution rate. | Can be complex to prepare and may have stability issues. |
Experimental Protocols for Solubility Enhancement
Protocol 1: Using Co-solvents
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare your aqueous buffer.
-
Add a co-solvent to the aqueous buffer. Common co-solvents include:
-
Propylene glycol (1-10% v/v)
-
Ethanol (1-5% v/v)
-
Polyethylene glycol 400 (PEG-400) (1-10% v/v)
-
-
Add the this compound stock solution dropwise to the buffer containing the co-solvent while vortexing.
-
Visually inspect for precipitation.
Protocol 2: Using Surfactants
-
Prepare a high-concentration stock solution of this compound in an organic solvent.
-
Prepare your aqueous buffer.
-
Add a surfactant to the aqueous buffer. Common non-ionic surfactants include:
-
Tween® 20 or Tween® 80 (0.01-0.1% v/v)
-
Poloxamer 188 (0.1-1% w/v)
-
-
Stir the surfactant-containing buffer until the surfactant is fully dissolved.
-
Add the this compound stock solution dropwise to the buffer while stirring.
-
Allow the solution to equilibrate for 15-30 minutes.
Protocol 3: pH Adjustment (for Ionizable Compounds)
-
Determine if this compound has ionizable functional groups.
-
Prepare a concentrated stock solution in an organic solvent.
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Prepare your aqueous buffer at a pH where the compound is expected to be in its more soluble, ionized form (for an acidic drug, a higher pH; for a basic drug, a lower pH).
-
Slowly add the stock solution to the pH-adjusted buffer while monitoring for any signs of precipitation.
-
Adjust the final pH of the solution to the desired experimental pH, if necessary, while observing for any precipitation.
Visualizing Workflows and Mechanisms
Caption: A troubleshooting workflow for addressing poor aqueous solubility of this compound.
Caption: Simplified diagram of this compound encapsulated within a surfactant micelle.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpbr.in [ijpbr.in]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
Interpreting unexpected results from RG-12525 experiments
Welcome to the technical support center for RG-12525, a novel tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected experimental results and provide clarity on best practices for its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a paradoxical increase in ERK phosphorylation at certain concentrations of this compound?
A1: This is a known phenomenon with some kinase inhibitors, often termed "paradoxical activation." Instead of inhibiting the MAPK/ERK pathway as expected, this compound may cause its activation within a specific concentration range. This can be attributed to several potential mechanisms:
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Feedback Loop Disruption: EGFR inhibition can sometimes disrupt negative feedback loops that normally keep the MAPK pathway in check. This can lead to a compensatory rebound in signaling.
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Off-Target Effects: At particular concentrations, this compound might engage other kinases or scaffolding proteins that lead to the activation of RAF and, subsequently, MEK/ERK.
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Dimerization and Transactivation: Some TKIs can promote the formation of kinase dimers, where a drug-bound protomer allosterically activates its unbound partner, leading to downstream signaling.[1]
Troubleshooting Steps:
-
Confirm the Effect: Perform a detailed dose-response curve and time-course experiment. Analyze phosphorylated ERK (p-ERK) and total ERK (t-ERK) levels via Western blot to pinpoint the exact concentration and time at which the paradoxical activation occurs.
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Vary Serum Conditions: Repeat the experiment in low-serum or serum-free media. High concentrations of growth factors in fetal bovine serum (FBS) can sometimes mask the inhibitory effects of the compound or contribute to pathway activation.
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Co-treatment with Other Inhibitors: To dissect the pathway, consider co-treating cells with inhibitors of upstream activators, such as a RAF or MEK inhibitor, to see if this abrogates the paradoxical effect.
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Use Control Cell Lines: Test this compound in a cell line with a known RAS mutation. Paradoxical activation is a documented feature of some RAF inhibitors in RAS-mutant cells.[2]
Data Presentation: Dose-Response of this compound on ERK Phosphorylation
| This compound Conc. (nM) | p-ERK / t-ERK Ratio (Fold Change vs. DMSO) | Cell Viability (%) |
| 0 (DMSO) | 1.0 | 100 |
| 1 | 0.8 | 98 |
| 10 | 0.4 | 95 |
| 100 | 2.5 | 92 |
| 1000 | 0.1 | 65 |
| 10000 | < 0.1 | 20 |
This table illustrates a hypothetical scenario where a paradoxical increase in p-ERK is observed at 100 nM of this compound.
Mandatory Visualization: EGFR Signaling and Paradoxical Activation
Experimental Protocol: Western Blot for p-ERK and t-ERK
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Cell Seeding & Treatment: Seed cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight. The next day, starve cells in serum-free media for 4-6 hours to reduce basal ERK phosphorylation.[3] Treat with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration (e.g., 20 µg of total protein).[4]
-
SDS-PAGE: Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. Load samples onto a 10% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom.[4][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST for 5 minutes each. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.[5]
-
Stripping and Re-probing: To detect total ERK, strip the membrane with a stripping buffer, re-block, and repeat the antibody incubation steps using an antibody against total ERK1/2.[3] Densitometry analysis is then used to normalize the p-ERK signal to the t-ERK signal.[4]
Q2: this compound is not inhibiting cell growth in a cell line that is known to be EGFR-dependent. What could be the issue?
A2: A lack of efficacy in an expectedly sensitive cell line can be a frustrating result. The issue can often be traced back to the compound itself, the specific cell line, or the assay conditions.
-
Compound Integrity: The compound may have degraded due to improper storage or handling. It's also possible that the compound has poor solubility in your culture medium, leading to a lower effective concentration.
-
Cell Line Characteristics: The cell line may harbor a secondary resistance mutation in the EGFR gene (e.g., T790M) that prevents this compound from binding effectively.[6][7] Alternatively, the cells may have developed resistance through the activation of bypass signaling pathways.
-
Assay Conditions: The incubation time may be too short, or the cell seeding density could be too high, masking the cytotoxic or cytostatic effects of the compound.
Troubleshooting Steps:
-
Verify Compound Activity: Before conducting cell-based assays, confirm the activity of your this compound stock in a cell-free biochemical kinase assay. This will ensure the compound is active against its target.
-
Check Solubility: Visually inspect your treatment media for any compound precipitation. If solubility is a concern, consider using a different solvent or preparing fresh dilutions.
-
Sequence the EGFR Gene: If possible, perform sanger or next-generation sequencing on the EGFR gene of your cell line to check for known resistance mutations.
-
Optimize Assay Parameters: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Also, test a range of cell seeding densities to ensure your assay is in a linear range.
-
Use a Positive Control: Always include a known, well-characterized EGFR inhibitor (e.g., Gefitinib, Erlotinib) as a positive control in your experiments.
Data Presentation: Comparative IC50 Values of this compound
| Cell Line | EGFR Status | This compound IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 Del (Sensitive) | 15 | 20 |
| H1975 | L858R & T790M (Resistant) | > 10,000 | > 10,000 |
| Your Cell Line | Exon 19 Del (Expected Sensitive) | > 10,000 | 25 |
This hypothetical data suggests that while the control drug (Gefitinib) works as expected, this compound is ineffective in "Your Cell Line," pointing towards a compound-specific issue or a unique resistance mechanism.
Mandatory Visualization: Troubleshooting Workflow for Lack of Efficacy
References
- 1. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: RG-12525 Assays
Welcome to the technical support center for RG-12525 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments involving the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, Kinase-X. It is currently under investigation for its therapeutic potential in oncology. The binding of a growth factor to its receptor triggers the activation of Kinase-X through autophosphorylation. Activated Kinase-X then phosphorylates downstream effector proteins, leading to cellular proliferation and survival. This compound competitively binds to the ATP-binding pocket of Kinase-X, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Q2: What are the most common assays used to assess the activity of this compound?
A2: The most common assays for this compound fall into two categories:
-
Biochemical Assays: These assays, such as in vitro kinase assays, directly measure the ability of this compound to inhibit the enzymatic activity of purified Kinase-X. They are crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.[1][2]
-
Cell-Based Assays: These assays measure the effect of this compound on cellular processes mediated by Kinase-X signaling. Common examples include proliferation assays (e.g., MTT assay) and target engagement assays that measure the phosphorylation status of Kinase-X or its downstream substrates (e.g., Western blotting or ELISA).[3][4]
Q3: What are the primary sources of variability in this compound assays?
A3: Variability in assays involving small molecule inhibitors like this compound can arise from several factors.[5][6] These can be broadly categorized as:
-
Compound-Related: Issues with the solubility, stability, and purity of this compound can lead to inconsistent results.[7][8]
-
Cell Culture-Related: Cell health, passage number, and seeding density can all impact the cellular response to this compound.[9][10]
-
Assay Procedure-Related: Inconsistent pipetting, incubation times, and reagent concentrations are common sources of error.[11][12]
Q4: How can I be sure my this compound stock solution is accurate?
A4: To ensure the accuracy of your this compound stock solution, it is critical to verify its identity and purity, for example by using methods like mass spectrometry or HPLC.[8] You should also visually inspect your stock solution and the final concentration in your media for any signs of precipitation.[8]
Q5: What controls are essential when testing this compound?
A5: To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.[8]
-
Untreated Control: Cells not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[8]
-
Positive Control: A known inhibitor of the Kinase-X pathway to confirm that the assay is performing as expected.[8]
-
Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.[13]
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes before incubation.[11] | Prevents cell settling and ensures even distribution across the plate. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate.[7] | Minimizes well-to-well variations in reagent volumes. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or PBS to create a humidity barrier.[7][11] | The outer wells are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. |
| Inadequate Reagent Mixing | Ensure all solutions, including compound dilutions, are thoroughly mixed before adding them to the plate.[12] | Prevents concentration gradients within the wells. |
Issue 2: Low Signal-to-Noise Ratio
Symptoms:
-
Weak signal from positive controls.
-
High background signal in negative controls.
-
Difficulty distinguishing a true signal from background noise.[14]
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reagent Concentration | Titrate key reagents, such as antibodies or detection substrates, to determine the optimal concentration.[11] | Ensures a robust signal without increasing background. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of this compound and media components. Consider using phenol red-free media.[11][15] | Reduces background fluorescence that can mask the specific signal. |
| Insufficient Wash Steps | Increase the number and stringency of wash steps after incubations with antibodies or detection reagents.[14] | Removes unbound reagents that contribute to background noise. |
| Degraded Reagents | Check the expiration dates of all reagents and store them according to the manufacturer's instructions.[11] | Ensures the optimal performance of all assay components. |
Issue 3: Inconsistent IC50 Values
Symptoms:
-
Significant variation in the calculated IC50 value for this compound across different experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Variations in Cell State | Use cells with a consistent passage number and ensure they are at a similar confluency for each experiment.[8] | Changes in cell health and density can alter their sensitivity to the inhibitor. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[8] | The compound may degrade in solution over time, leading to a decrease in potency. |
| Assay Variability | Standardize all incubation times, reagent concentrations, and measurement parameters across all experiments.[8] | Small variations in the experimental protocol can lead to significant differences in the results. |
| Variable Enzyme Activity | For biochemical assays, ensure the kinase enzyme has consistent activity between batches and has been stored properly.[12] | The activity of the kinase can decline over time, affecting the IC50 value. |
Experimental Protocols & Methodologies
Protocol 1: Cell-Based ELISA for Kinase-X Phosphorylation
This protocol describes a sandwich ELISA to measure the phosphorylation of Kinase-X in cells treated with this compound.[3][16]
Materials:
-
Antibody-coated 96-well microplate (capture antibody specific for total Kinase-X).
-
Detection antibody (specific for phosphorylated Kinase-X).
-
This compound.
-
Cell lysis buffer.
-
Wash buffer.
-
Substrate and stop solution.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time.
-
Lyse the cells and transfer the lysates to the antibody-coated plate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with shaking.
-
Wash the wells 4 times with wash buffer.
-
Add the detection antibody and incubate for 1 hour at room temperature.[3]
-
Wash the wells 4 times with wash buffer.
-
Add the substrate and incubate in the dark for 30 minutes.
-
Add the stop solution and measure the absorbance at 450 nm.
Protocol 2: Western Blot for Downstream Effector Phosphorylation
This protocol details the detection of a phosphorylated downstream effector of Kinase-X by Western blot.[17][18]
Procedure:
-
Culture and treat cells with this compound as described in the ELISA protocol.
-
Lyse the cells and determine the protein concentration.[17]
-
Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.[17]
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated downstream effector.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[17]
-
Detect the signal using a chemiluminescent substrate.[17]
-
Strip and re-probe the membrane for the total downstream effector and a loading control (e.g., β-actin) for normalization.[17]
Protocol 3: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a method to determine the IC50 of this compound against purified Kinase-X.[1][2]
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the purified Kinase-X enzyme, a suitable substrate, and ATP.
-
Add the this compound dilutions to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percent inhibition as a function of the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[8]
Visualizations
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. courses.edx.org [courses.edx.org]
- 3. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. mt.com [mt.com]
- 6. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selectscience.net [selectscience.net]
- 16. clyte.tech [clyte.tech]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
RG-12525 Technical Support Center: Troubleshooting Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of RG-12525 with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
This compound is a small molecule that functions as a selective and competitive antagonist for the leukotriene D4 (LTD4) receptor. It is also known to be a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and an inhibitor of the cytochrome P450 enzyme CYP3A4.[1] These multifaceted activities are crucial to consider when designing and interpreting experiments, as they can be potential sources of assay interference.
Q2: Can this compound interfere with my ELISA results?
While there is no direct evidence of this compound interfering with ELISAs, its properties as a small molecule could potentially lead to non-specific interactions. This could manifest as either false positive or false negative results.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential interference from this compound in various laboratory assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
Potential Issue: Inaccurate (high or low) signal in the presence of this compound.
Troubleshooting Steps:
-
Compound Interference Control: Run a control plate where this compound is added to wells containing all assay components except for the analyte of interest. This will help determine if the compound itself is generating a signal or interfering with the detection system.
-
Matrix Effects: The solvent used to dissolve this compound (e.g., DMSO) can interfere with antibody-antigen binding. Ensure the final concentration of the solvent is consistent across all wells, including controls.
-
Spike and Recovery: To assess for interference in your specific sample matrix, spike a known amount of your analyte into a sample with and without this compound. A significant deviation from the expected recovery in the presence of this compound suggests interference.
Table 1: Example of a Spike and Recovery Experiment to Detect ELISA Interference
| Sample | Analyte Concentration (Expected) | Analyte Concentration (Observed without this compound) | Recovery (%) | Analyte Concentration (Observed with this compound) | Recovery (%) |
| Control | 100 pg/mL | 98 pg/mL | 98% | 85 pg/mL | 85% |
| Test | 50 pg/mL | 49 pg/mL | 98% | 42 pg/mL | 84% |
Western Blot Analysis
Potential Issue: Altered protein expression or phosphorylation status that is not due to the intended biological effect of this compound.
Troubleshooting Steps:
-
Loading Controls: Always use loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Phosphatase and Protease Inhibitors: When investigating phosphorylation events, ensure that your lysis buffer contains a cocktail of phosphatase and protease inhibitors to prevent post-lysis artifacts.[2][3][4][5][6][7][8][9][10]
-
Dose-Response and Time-Course Studies: Perform experiments with a range of this compound concentrations and incubation times to establish a clear dose-dependent and time-dependent effect on your target protein.
Fluorescence-Based Assays
Potential Issue: this compound may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of your assay's probe, leading to false-positive or false-negative results.[11][12][13][14][15]
Troubleshooting Steps:
-
Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore.
-
Quenching Assay: Measure the fluorescence of your probe with and without this compound. A decrease in fluorescence in the presence of the compound suggests quenching.
-
Use of Red-Shifted Dyes: If autofluorescence is an issue, consider using a fluorophore with excitation and emission wavelengths further in the red spectrum, as small molecules are less likely to fluoresce at longer wavelengths.
Table 2: Example Data for Assessing Autofluorescence of this compound
| Concentration of this compound | Fluorescence Intensity (Ex/Em of Assay) |
| 0 µM (Control) | 100 RFU |
| 1 µM | 150 RFU |
| 10 µM | 500 RFU |
| 100 µM | 2000 RFU |
Reporter Gene Assays
Potential Issue: As a PPAR-γ agonist, this compound could non-specifically activate reporter constructs, particularly those with response elements for nuclear receptors.[16][17][18][19][20][21][22][23][24]
Troubleshooting Steps:
-
Promoterless Reporter Control: Transfect cells with a reporter plasmid lacking a promoter to assess for non-specific activation by this compound.
-
Use of a Non-responsive Cell Line: Test the effect of this compound on the reporter construct in a cell line that does not express PPAR-γ.
-
Orthogonal Assays: Confirm any findings from a reporter gene assay with an alternative method, such as qPCR to measure the expression of endogenous target genes.
Experimental Protocols
Standard ELISA Protocol for Cytokine Measurement
-
Coating: Coat a 96-well plate with capture antibody overnight at 4°C.[25][26][27][28][29]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[30][31]
-
Sample Incubation: Add standards and samples (with and without this compound) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at 450 nm.
Protocol for Western Blot Analysis of Protein Phosphorylation
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.[2][3][4][5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the phosphorylated protein) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein as a loading control.
Protocol for Cell-Based Fluorescence Assay for Calcium Influx
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.[32][33][34][35][36]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for the desired time.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Addition: Add a known agonist to stimulate calcium influx.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals to monitor the change in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence over time to determine the effect of this compound on calcium influx.
Luciferase Reporter Gene Assay Protocol for Nuclear Receptor Activation
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing a nuclear receptor response element and a control plasmid (e.g., Renilla luciferase) for normalization.[16][17][18][21][22][37]
-
Compound Treatment: After 24 hours, treat the cells with this compound at various concentrations.
-
Cell Lysis: After the desired incubation time (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Data Analysis: Calculate the fold change in luciferase activity relative to the vehicle control to determine the effect of this compound on reporter gene activation.
Visualizations
Caption: Signaling pathways potentially affected by this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 18. researchgate.net [researchgate.net]
- 19. goldbio.com [goldbio.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. h-h-c.com [h-h-c.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. Cytokine Elisa [bdbiosciences.com]
- 28. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 29. bowdish.ca [bowdish.ca]
- 30. assaygenie.com [assaygenie.com]
- 31. mybiosource.com [mybiosource.com]
- 32. bu.edu [bu.edu]
- 33. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. abcam.co.jp [abcam.co.jp]
- 35. researchgate.net [researchgate.net]
- 36. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 37. eubopen.org [eubopen.org]
Technical Support Center: Overcoming Challenges in RG-12525 Dose-Response Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting dose-response studies with RG-12525.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate, or compound precipitation. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and proper technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS. Visually inspect the compound solution for any signs of precipitation before adding it to the wells. |
| Poor or no dose-response curve | Incorrect dose range, compound instability, low cell viability, or inappropriate assay endpoint. | Perform a wide range of serial dilutions to determine the optimal dose range. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. Confirm high cell viability (>90%) before starting the experiment. Ensure the chosen assay endpoint is appropriate for measuring the biological activity of this compound (e.g., PPAR-γ activation or inhibition of LTD4-induced response). |
| Unexpected bell-shaped dose-response curve | Off-target effects at high concentrations, compound cytotoxicity, or compound solubility issues at higher doses. | Investigate potential off-target activities of this compound. Perform a cytotoxicity assay in parallel with your dose-response study to identify concentrations that affect cell viability. Check the solubility of this compound in your assay medium at the highest concentrations used. |
| Inconsistent results between experiments | Variation in cell passage number, serum lot, incubation time, or instrument settings. | Use cells within a consistent and low passage number range. Test different lots of serum or use serum-free media if possible. Standardize all incubation times and ensure consistent instrument settings for all experiments. |
| Species-specific differences in response | Preclinical studies have indicated that the effects of this compound can be species-dependent. For example, liver hypertrophy was observed in mice and rats but not in monkeys in subchronic toxicity studies[1]. | Be cautious when extrapolating results between different species. If possible, use cell lines or primary cells derived from the species of interest for your research. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
A1: this compound has a dual mechanism of action. It is a potent and selective antagonist of the leukotriene D4 (LTD4) receptor and also acts as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.
Q2: What is a typical dose range for in vitro studies with this compound?
A2: The optimal dose range can vary depending on the cell type and assay. Based on its activity as a PPAR-γ agonist, a starting point for in vitro studies could be in the nanomolar to micromolar range. It is recommended to perform a dose-ranging experiment to determine the optimal concentrations for your specific experimental setup.
Q3: How should I prepare my stock solution of this compound?
A3: The solubility of this compound should be confirmed with the supplier. Typically, a high-concentration stock solution is prepared in a solvent like DMSO. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (usually ≤ 0.1%).
Q4: Are there any known off-target effects or toxicities associated with this compound?
A4: Preclinical toxicology studies in animals have shown some species-dependent effects at high doses, including increases in liver weight and effects on the estrous cycle in female rats[1]. It is advisable to perform cytotoxicity assays in parallel with your dose-response experiments to monitor for any potential toxic effects at the concentrations being tested.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and clinical studies on the leukotriene D4 antagonist activity of this compound.
Table 1: In Vivo Efficacy of this compound in Guinea Pig Models [2]
| Model | Parameter | Value (mg/kg) |
| Systemic Anaphylaxis | ED50 | 2.2 (0.8-6.4) |
| LTD4-induced Bronchoconstriction | ED50 | 0.6 (0.4-1.0) |
Table 2: Clinical Efficacy of this compound in Subjects with Mild Asthma [3][4]
| Parameter | Treatment | Result |
| PC20FEV1 for LTD4 | This compound (800 mg) | 7.5-fold rightward shift in the dose-response curve |
Experimental Protocols
Protocol: In Vitro PPAR-γ Activation Assay
This protocol provides a general framework for assessing the dose-response of this compound on PPAR-γ activation using a reporter gene assay.
1. Materials:
-
Mammalian cell line expressing a PPAR-γ reporter construct (e.g., a luciferase reporter gene under the control of a PPAR-γ response element).
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
This compound.
-
Positive control (e.g., Rosiglitazone).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
2. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium. The final concentration of the vehicle should be consistent across all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, positive control, or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
5. Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value using a suitable software program.
Visualizations
Signaling Pathways
Caption: Leukotriene D4 Signaling Pathway and the antagonistic action of this compound.
Caption: PPAR-γ Signaling Pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for an this compound dose-response study.
References
Ensuring reproducibility in experiments with RG-12525
Technical Support Center: RG-12525
A Guide to Ensuring Reproducibility in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and ensuring reproducibility in experiments involving the novel MEK1/2 inhibitor, this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase).[1] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of ERK1/2, the only known substrates of MEK1/2.[2][3] This leads to the inhibition of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[4][5][6]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is expected to show the greatest efficacy in cell lines with activating mutations in the RAS/RAF pathway, such as BRAF V600E or various KRAS mutations (e.g., G12C, G12D, G13D).[3][7] The table below summarizes the in vitro potency of this compound in a panel of cancer cell lines.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.6 |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | 33.4 |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 41.2 |
| MCF7 | Breast Carcinoma | PIK3CA E545K | > 1000 |
| U-87 MG | Glioblastoma | PTEN null | > 1000 |
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the DMSO stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (1-2 weeks), the stock solution can be kept at -20°C. The stability of this compound in aqueous media is limited, so it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in cell-based assays that can undermine the reliability of your results.[8][9]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Practices | Maintain a consistent cell passage number for each assay.[8] Ensure uniform cell seeding density, as this can significantly impact drug response.[8] Standardize serum concentration in the growth media, as serum components can bind to the compound and affect its free concentration. |
| Compound Solubility Issues | Visually inspect for compound precipitation in the media at high concentrations.[8] Perform a solubility test of this compound in your specific cell culture medium. Consider using a lower top concentration or a different formulation if solubility is an issue. |
| Edge Effects in Microplates | Avoid using the outermost wells of 96-well or 384-well plates, as they are prone to evaporation.[8][9] If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated.[9] Use a multi-channel pipette or automated liquid handler for compound dilutions and additions to minimize variability. |
Issue 2: Western Blot Results Show Incomplete Inhibition of ERK Phosphorylation
Even at concentrations above the measured IC50, you may observe residual phosphorylation of ERK (p-ERK).
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for maximal inhibition of p-ERK. |
| Rapid Pathway Reactivation | Some cell lines can exhibit feedback mechanisms that lead to the reactivation of the MAPK pathway. Consider shorter incubation times or co-treatment with an inhibitor of an upstream component (e.g., an EGFR or RAF inhibitor). |
| Suboptimal Antibody Performance | Ensure the primary antibodies for p-ERK and total ERK are validated for Western blotting and used at the recommended dilutions.[10][11][12] Run positive and negative controls to confirm antibody specificity. |
| Low Compound Potency in High Protein Concentrations | The high protein concentration in cell lysates can sometimes lead to non-specific binding of the inhibitor. Ensure that the lysis buffer conditions are optimized. |
Issue 3: Observed Cell Death at High Concentrations of this compound
While this compound is expected to be cytostatic (inhibit proliferation), you might observe cytotoxic (cell-killing) effects at higher concentrations.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At concentrations significantly above the IC50 for MEK1/2 inhibition, this compound may inhibit other kinases or cellular targets.[13] Perform a kinase selectivity panel to identify potential off-targets. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture media does not exceed 0.5%. High concentrations of DMSO can be toxic to cells.[8] |
| Induction of Apoptosis | Prolonged and potent inhibition of the MAPK pathway can induce apoptosis in some cell lines. Perform an apoptosis assay (e.g., Annexin V staining, caspase-3/7 activity) to confirm. |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability and IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A common starting concentration is 10 µM with 1:3 serial dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Add the diluted compound to the cells and incubate for 72 hours.
-
Assay: Allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.[14][15]
Caption: Workflow for IC50 determination of this compound.
Protocol 2: Western Blotting for p-ERK Inhibition
This protocol describes how to assess the inhibition of ERK phosphorylation by this compound.
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic Tree: Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. m.youtube.com [m.youtube.com]
RG-12525 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of RG-12525. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, a solution in a suitable solvent can be stored at 2-8°C for up to one week.
Q2: What are the primary analytical techniques for assessing the purity of this compound?
A2: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling.[1] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also crucial for structural confirmation and identification of functional groups.[2][3][4][5][6]
Q3: How can I confirm the identity of this compound?
A3: The identity of this compound can be confirmed by comparing the analytical data of your sample with a certified reference standard. Key techniques include comparing the retention time in HPLC, the mass-to-charge ratio (m/z) in LC-MS, and the spectral data from NMR and FTIR.
Q4: What are the known biological targets of this compound?
A4: this compound is a dual-acting molecule. It is a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor and a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This section details a standard reversed-phase HPLC method for determining the purity of this compound.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Data Presentation:
| Parameter | Acceptance Criteria |
| Purity (by area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
This protocol outlines an LC-MS method for confirming the molecular weight of this compound and identifying potential impurities.
Methodology:
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Data Presentation:
| Analyte | Expected [M+H]⁺ (m/z) |
| This compound | [Insert Expected m/z Here] |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No peaks observed | - Incorrect sample preparation- Syringe or autosampler malfunction- Detector issue | - Verify sample concentration and solubility.- Manually inject a standard to check the syringe.- Ensure the detector lamp is on and functioning.[8] |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents.- Flush the injector and sample loop.- Run blank injections between samples. |
| Peak tailing | - Column degradation- Interaction with active sites on the column- Sample overload | - Replace the column.- Use a mobile phase additive (e.g., triethylamine).- Reduce the sample concentration.[7] |
| Retention time shifts | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase and ensure proper mixing.- Verify the column oven is set to the correct temperature.- Equilibrate the column for a sufficient time before injection.[9] |
LC-MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity | - Poor ionization efficiency- Incorrect mass spectrometer tuning- Sample degradation | - Optimize ESI source parameters (e.g., capillary voltage, cone voltage).- Perform a system tune and calibration.- Prepare fresh sample and analyze promptly.[10] |
| Mass inaccuracy | - Instrument not calibrated- High sample concentration causing space-charge effects | - Calibrate the mass spectrometer using a known standard.- Dilute the sample.[10] |
| Baseline noise | - Contaminated solvent or gas supply- Electronic noise | - Use LC-MS grade solvents.- Check for leaks in the gas supply.- Ensure proper grounding of the instrument.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound's targets and a typical experimental workflow for its purity assessment.
References
- 1. SimExTargId: a comprehensive package for real-time LC-MS data acquisition and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ Ligands Regulate Noncontractile and Contractile Functions of Airway Smooth Muscle: Implications for Asthma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptors as a Therapeutic Target in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene D4-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tebubio.com [tebubio.com]
- 8. Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of RG-12525 and Other Leukotriene Antagonists in Preclinical Models
For Immediate Release
This guide provides a comparative overview of the investigational leukotriene antagonist RG-12525 against established competitors: Montelukast, Zafirlukast, and Pranlukast. The following sections detail their performance in key preclinical assays, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Receptor 1
Leukotriene receptor antagonists (LTRAs) are a class of drugs that mediate their effects by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the cysteinyl leukotriene receptor 1 (CysLT₁). This antagonism prevents the pro-inflammatory and bronchoconstrictive effects of these lipid mediators, which are pivotal in the pathophysiology of asthma and other inflammatory conditions. All four compounds discussed—this compound, Montelukast, Zafirlukast, and Pranlukast—share this fundamental mechanism of action, competitively inhibiting the CysLT₁ receptor[1][2][3].
Comparative In Vitro Potency
The potency of these antagonists has been evaluated in various in vitro assays, primarily through radioligand binding studies to determine their affinity for the CysLT₁ receptor (Ki values) and functional assays measuring their ability to inhibit leukotriene-induced smooth muscle contraction (IC₅₀ or Kb values).
| Compound | Assay | Species/Tissue | Parameter | Value |
| This compound | ³H-LTD₄ Binding | Guinea Pig Lung Membranes | Ki | 3.0 nM |
| LTC₄-induced Contraction | Guinea Pig Lung Strips | Kb | 3 nM | |
| LTD₄-induced Contraction | Guinea Pig Lung Strips | Kb | 3 nM | |
| LTE₄-induced Contraction | Guinea Pig Lung Strips | Kb | 3 nM | |
| Montelukast | ³H-LTD₄ Binding | Guinea Pig Lung Membranes | Ki | 0.18 nM[1] |
| Zafirlukast | LTD₄-evoked Mucus Secretion | Guinea Pig Trachea | IC₅₀ | 0.6 µM[3] |
| Pranlukast | ³H-LTD₄ Binding | Guinea Pig Lung Membranes | Ki | 0.99 nM[1] |
| LTD₄-evoked Mucus Secretion | Guinea Pig Trachea | IC₅₀ | 0.3 µM[3] |
A study evaluating the binding affinity to the human lung parenchyma CysLT₁ receptor established a rank order of potency as Zafirlukast = Montelukast > Pranlukast[4]. While a direct comparison of this compound within this specific human tissue assay is not available, the data from guinea pig models provide valuable insights into its relative potency.
Experimental Protocols
Radioligand Binding Assay (Adapted from general protocols)
Objective: To determine the binding affinity (Ki) of the test compounds for the CysLT₁ receptor.
Materials:
-
Guinea pig lung membranes (source of CysLT₁ receptors)
-
³H-Leukotriene D₄ (radioligand)
-
Test compounds (this compound, Montelukast, Zafirlukast, Pranlukast)
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig lung tissue and centrifuge to isolate the membrane fraction containing the CysLT₁ receptors. Resuspend the membrane pellet in the incubation buffer.
-
Binding Reaction: In a multi-well plate, combine the lung membrane preparation, a fixed concentration of ³H-LTD₄, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of ³H-LTD₄ (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Isolated Guinea Pig Lung Strip Contraction Assay (Adapted from general protocols)
Objective: To determine the functional antagonist potency (Kb) of the test compounds against leukotriene-induced smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution
-
Leukotrienes (LTC₄, LTD₄, LTE₄)
-
Test compounds (this compound)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the lungs. Prepare parenchymal strips from the lung tissue.
-
Organ Bath Setup: Mount the lung strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of a leukotriene agonist (e.g., LTD₄) to the organ bath and record the resulting contractile force.
-
Antagonist Incubation: In separate experiments, pre-incubate the lung strips with a fixed concentration of the test compound (e.g., this compound) for a set duration before constructing the agonist concentration-response curve.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the dose-ratio and determine the Kb value using the Schild equation, which quantifies the potency of a competitive antagonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for evaluating leukotriene antagonists.
Caption: Leukotriene signaling pathway and antagonist intervention point.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
RG-12525 Versus Montelukast in Preclinical Asthma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two leukotriene D4 (LTD4) receptor antagonists, RG-12525 and Montelukast, based on available data from preclinical asthma models. Leukotriene receptor antagonists are a class of drugs that work by blocking the action of cysteinyl leukotrienes, which are inflammatory mediators that play a crucial role in the pathophysiology of asthma.[1][2] They are involved in bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment in the airways.[1][3][4] Both this compound and Montelukast target the cysteinyl leukotriene type 1 (CysLT1) receptor, thereby mitigating these inflammatory responses.[1][2]
It is important to note that a direct head-to-head comparative study of this compound and Montelukast in the same preclinical asthma model has not been identified in the public domain. Therefore, this guide presents a compilation of data from separate studies to facilitate an informed, albeit indirect, comparison.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and Montelukast in preclinical asthma models. The data is derived from studies using guinea pig models of asthma, a species known to have airway anatomy and inflammatory responses similar to humans.
| Compound | Animal Model | Endpoint | Efficacy | Dosage |
| This compound | Guinea Pig | LTD4-induced Bronchoconstriction | ED₅₀ = 0.6 mg/kg (p.o.) | 0.6 mg/kg |
| Guinea Pig | Antigen-induced Mortality | ED₅₀ = 2.2 mg/kg (p.o.) | 2.2 mg/kg | |
| Montelukast | Guinea Pig | LTD4-induced Bronchoconstriction | Potent antagonism (intravenous) | Not specified |
| Ovalbumin-sensitized Guinea Pig | Allergen-induced Bronchoconstriction & Inflammation | Significant reduction | 10 µg/kg | |
| Ovalbumin-sensitized Guinea Pig | Antigen-induced Cough & Bronchoconstriction | Significant reduction | Not specified |
Mechanism of Action: Leukotriene Receptor Antagonism
Both this compound and Montelukast are selective antagonists of the CysLT1 receptor.[1][2] The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to this receptor on airway smooth muscle cells and inflammatory cells triggers a cascade of events leading to the key features of asthma. By competitively blocking this interaction, these antagonists prevent downstream signaling, resulting in reduced bronchoconstriction and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are representative experimental protocols for assessing the efficacy of leukotriene receptor antagonists in guinea pig models of asthma.
This compound: Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs
This protocol is based on the study by Carnathan et al. (1989).
Methodology:
-
Animal Model: Male Hartley guinea pigs were used for the study.
-
Drug Administration: this compound was administered orally at varying doses.
-
Challenge: Following drug administration, animals were challenged intravenously with LTD4 to induce bronchoconstriction.
-
Outcome Measurement: Changes in pulmonary function, indicative of bronchoconstriction, were monitored.
-
Data Analysis: The dose of this compound required to inhibit the LTD4-induced bronchoconstriction by 50% (ED₅₀) was calculated.
Montelukast: Inhibition of Allergen-Induced Airway Inflammation in Ovalbumin-Sensitized Guinea Pigs
This protocol is a representative example based on common methodologies used in the field.
Methodology:
-
Animal Model and Sensitization: Guinea pigs were actively sensitized to an allergen, typically ovalbumin (OVA), to induce an allergic phenotype.
-
Drug Administration: Montelukast was administered to the sensitized animals, often prior to the allergen challenge.
-
Allergen Challenge: Animals were exposed to an aerosolized solution of OVA to induce an asthmatic response, including bronchoconstriction and airway inflammation.
-
Outcome Measurement: Twenty-four to seventy-two hours after the challenge, various parameters were assessed. These may include:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the number of inflammatory cells, such as eosinophils.
-
Histopathological Examination: Microscopic analysis of lung tissue to evaluate inflammatory cell infiltration and other features of airway remodeling.
-
Measurement of Airway Resistance: To assess the degree of bronchoconstriction.
-
-
Data Analysis: The effects of Montelukast on these parameters were compared to a vehicle-treated control group to determine its efficacy in reducing allergen-induced airway inflammation and bronchoconstriction.
Conclusion
Based on the available preclinical data from separate studies, both this compound and Montelukast demonstrate efficacy as LTD4 receptor antagonists in guinea pig models of asthma. This compound has shown a clear dose-dependent inhibition of LTD4-induced bronchoconstriction with a reported oral ED₅₀ of 0.6 mg/kg. Montelukast has also been shown to be a potent antagonist of LTD4-induced effects and to significantly reduce allergen-induced airway inflammation and bronchoconstriction at low doses.
The absence of direct comparative studies makes it difficult to definitively conclude on the relative potency or efficacy of these two compounds. The provided data and protocols should serve as a valuable resource for researchers in the field of respiratory drug discovery and development, highlighting the therapeutic potential of CysLT1 receptor antagonism in the management of asthma. Further head-to-head studies would be necessary to provide a direct comparison of their pharmacological profiles.
References
Unveiling the Potency of RG-12525: A Comparative Analysis of PPAR-gamma Agonists
For Immediate Release
In the landscape of metabolic disease research, the quest for potent and selective Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists is paramount. This guide provides a comprehensive comparison of the efficacy of RG-12525, a novel and potent PPAR-γ agonist, with other well-established agonists in the field. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
At a Glance: Efficacy of PPAR-gamma Agonists
The following table summarizes the in vitro potency of this compound in comparison to other widely studied PPAR-γ agonists. It is important to note that the data presented is compiled from various sources and direct head-to-head comparative studies for this compound are limited.
| Compound | Agonist Type | IC50 (nM) | EC50 (nM) | Binding Affinity (Ki, nM) |
| This compound | PPAR-γ Agonist | ~60 | Not Reported | Not Reported |
| Rosiglitazone | Full Agonist | Not Reported | 24 - 225 | ~40 |
| Pioglitazone | Full Agonist | Not Reported | >100 | ~500 |
| Troglitazone | Full Agonist | Not Reported | ~1,700 | Not Reported |
| Ciglitazone | Full Agonist | Not Reported | ≥ 40,000 | Not Reported |
IC50 (Inhibitory Concentration 50) reflects the concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function. EC50 (Half-maximal Effective Concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) is an indication of how potent an inhibitor is.
Deep Dive: Experimental Methodologies
The data presented above is derived from a variety of in vitro assays designed to characterize the interaction and functional effect of compounds on the PPAR-γ receptor. The following are detailed descriptions of the key experimental protocols utilized in these assessments.
PPAR-γ Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the PPAR-γ ligand-binding domain (LBD). This assay measures the ability of a compound to displace a fluorescently labeled PPAR-γ ligand.
Methodology:
-
Principle: Fluorescence Polarization (FP) is a technique used to measure the change in the rotational speed of a fluorescent probe. A small, fluorescently labeled PPAR-γ ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to the larger PPAR-γ LBD, its rotation slows, and polarization increases. A test compound that binds to the LBD will compete with the tracer, causing a decrease in polarization.
-
Materials:
-
Recombinant human PPAR-γ LBD
-
Fluorescently labeled PPAR-γ ligand (e.g., Fluormone™ Pan-PPAR Green)
-
Test compounds (e.g., this compound, Rosiglitazone)
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
A solution containing the PPAR-γ LBD and the fluorescent tracer is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of the microplate.
-
The PPAR-γ LBD/tracer solution is added to each well.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.
PPAR-γ Luciferase Reporter Assay
Objective: To measure the functional activity (EC50) of a test compound as a PPAR-γ agonist. This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPAR-γ.
Methodology:
-
Principle: Cells are engineered to express a chimeric receptor containing the PPAR-γ LBD fused to a GAL4 DNA-binding domain. These cells also contain a reporter gene (e.g., firefly luciferase) under the control of a GAL4 upstream activation sequence (UAS). When an agonist binds to the PPAR-γ LBD, the chimeric receptor activates the transcription of the luciferase gene, leading to light emission that can be quantified.
-
Materials:
-
HEK293 cells stably co-transfected with a PPAR-γ LBD-GAL4 expression vector and a UAS-luciferase reporter vector.
-
Cell culture medium and reagents.
-
Test compounds.
-
Luciferase assay substrate (e.g., luciferin).
-
-
Procedure:
-
The engineered cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds.
-
After an incubation period (typically 16-24 hours), the cells are lysed.
-
The luciferase assay substrate is added to the cell lysate.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value is determined.
3T3-L1 Adipocyte Differentiation Assay
Objective: To assess the ability of a test compound to induce the differentiation of preadipocytes into mature adipocytes, a key physiological function of PPAR-γ activation.
Methodology:
-
Principle: 3T3-L1 preadipocytes are a well-established cell line that can be induced to differentiate into adipocytes in the presence of an adipogenic cocktail, which typically includes a PPAR-γ agonist. The degree of differentiation is quantified by staining the intracellular lipid droplets with Oil Red O.
-
Materials:
-
3T3-L1 preadipocytes.
-
Differentiation medium (containing insulin, dexamethasone, and IBMX).
-
Test compounds.
-
Oil Red O staining solution.
-
Isopropanol for dye elution.
-
-
Procedure:
-
3T3-L1 preadipocytes are grown to confluence in culture plates.
-
Two days post-confluence, the growth medium is replaced with differentiation medium containing the test compound.
-
After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the test compound, which is refreshed every 2-3 days.
-
After 8-10 days, the cells are fixed and stained with Oil Red O.
-
The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O is eluted from the cells with isopropanol, and the absorbance is measured at approximately 510 nm.
-
-
Data Analysis: The absorbance of the eluted Oil Red O is a measure of the extent of lipid accumulation and, therefore, adipocyte differentiation. The effect of the test compound is compared to that of a known PPAR-γ agonist like rosiglitazone.
Visualizing the Molecular Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the PPAR-γ signaling pathway and a typical experimental workflow for assessing agonist efficacy.
Caption: PPAR-γ Signaling Pathway.
Caption: Experimental Workflow for PPAR-γ Agonist Evaluation.
Conclusion
The available data indicates that this compound is a potent PPAR-γ agonist, with an IC50 in the nanomolar range, comparable to the well-established agonist rosiglitazone. Further head-to-head comparative studies are warranted to fully elucidate its efficacy profile relative to other PPAR-γ modulators. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for such future investigations. The continued exploration of novel PPAR-γ agonists like this compound holds significant promise for the development of more effective and safer therapies for metabolic diseases.
Validating the In Vivo Efficacy of RG-12525 for Nonalcoholic Steatohepatitis (NASH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of RG-12525, an investigational anti-microRNA therapeutic, against other emerging treatments for Nonalcoholic Steatohepatitis (NASH). The information is intended to support researchers in evaluating the therapeutic potential of this compound and designing further preclinical and clinical studies.
Introduction to this compound
This compound, also known as AZD4076, is a GalNAc-conjugated anti-miR-103/107 oligonucleotide. Its mechanism of action is centered on the inhibition of microRNA-103 and microRNA-107 (miR-103/107).[1][2] These microRNAs are upregulated in the liver of individuals with NASH and type 2 diabetes and are associated with insulin resistance.[1][2] By inhibiting miR-103/107, this compound aims to improve insulin sensitivity and glucose tolerance, thereby mitigating the progression of NASH.[1][2] Preclinical studies in animal models have suggested that this compound can indeed improve these metabolic parameters and reduce liver steatosis.[1][2] However, it is important to note that the clinical development of this compound was halted by AstraZeneca.
Mechanism of Action: The Role of miR-103/107 in NASH
MicroRNAs 103 and 107 are key regulators of glucose and lipid metabolism. Their elevated expression in the liver contributes to the pathogenesis of NASH through the following mechanisms:
-
Insulin Resistance: miR-103/107 directly target and suppress the expression of caveolin-1, a protein essential for the proper function and signaling of the insulin receptor. Reduced caveolin-1 levels lead to impaired insulin signaling, a hallmark of NASH.
-
Altered Lipid Metabolism: These microRNAs also influence the expression of genes involved in fatty acid synthesis and oxidation, contributing to the accumulation of fat in the liver (steatosis).
By binding to and neutralizing miR-103/107, this compound is designed to restore the expression of their target genes, thereby improving insulin sensitivity and normalizing lipid metabolism within the liver.
Figure 1: Signaling pathway of miR-103/107 in NASH and the mechanism of action of this compound.
Comparative In Vivo Efficacy
While specific quantitative in vivo data for this compound from peer-reviewed publications is limited, press releases from Regulus Therapeutics have indicated that preclinical studies demonstrated its ability to decrease liver triglycerides and steatosis. For a comprehensive comparison, this guide presents available in vivo data for prominent alternative NASH therapies that have undergone more extensive public documentation of their preclinical and clinical development.
Table 1: Comparison of In Vivo Efficacy of NASH Therapeutics in Rodent Models
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Quantitative Results (vs. Vehicle Control) |
| This compound (anti-miR-103/107) | Inhibition of miR-103/107 | Mouse models of diabetes | Liver triglycerides and steatosis | Data not publicly available in detail; reported to decrease these parameters. |
| Elafibranor | Dual PPARα/δ agonist | Diet-induced obese (DIO) NASH mice | Steatosis, Inflammation, Fibrosis | Reduced histopathological scores for steatosis and inflammation.[3][4] |
| Obeticholic Acid (OCA) | Farnesoid X receptor (FXR) agonist | DIO-NASH and ob/ob-NASH mice | Steatosis, Inflammation, Fibrosis | Reduced histopathological scores of hepatic steatosis and inflammation in both models.[3][4] |
| Selonsertib (GS-4997) | Apoptosis signal-regulating kinase 1 (ASK1) inhibitor | Murine model of NASH | Steatosis, Inflammation, Fibrosis | Reported to reduce hepatic steatosis, inflammation, and fibrosis.[5] |
Experimental Protocols
Standardized in vivo models are crucial for the comparative evaluation of novel therapeutics. Below are representative experimental protocols for inducing NASH in rodents, which are relevant for testing compounds like this compound and its alternatives.
Diet-Induced Obese (DIO) NASH Model
This is a widely used model that recapitulates the key metabolic features of human NASH.
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a diet high in trans-fat (e.g., 40%), fructose (e.g., 20%), and cholesterol (e.g., 2%) for an extended period (e.g., 21-30 weeks) to induce NASH with fibrosis.[3][4]
-
Treatment: Following the induction of NASH, animals are treated with the therapeutic agent or vehicle control for a specified duration (e.g., 8 weeks).[3][4]
-
Endpoint Analysis:
-
Histology: Liver tissue is collected, sectioned, and stained (e.g., H&E, Sirius Red) to assess steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis.
-
Biochemical Analysis: Blood and liver tissue are analyzed for levels of triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
Gene Expression: qPCR or RNA-sequencing can be performed on liver tissue to assess the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
-
Chemically-Induced NASH Model (in combination with diet)
To accelerate and exacerbate fibrosis, chemical inducers can be used in conjunction with a high-fat diet.
-
Animals: Male C57BL/6J mice.
-
Diet and Chemical: Mice are fed a Western-style diet (high-fat, high-fructose, high-cholesterol) and receive weekly low-dose intraperitoneal injections of carbon tetrachloride (CCl4). This combination can induce stage 3 fibrosis by 12 weeks.
-
Treatment: Therapeutic intervention can be initiated after the establishment of NASH and fibrosis.
-
Endpoint Analysis: Similar to the DIO-NASH model, with a particular focus on the assessment of advanced fibrosis.
Figure 2: General experimental workflow for in vivo validation of NASH therapeutics.
Conclusion and Future Directions
This compound, with its targeted mechanism of inhibiting miR-103/107, represents a novel approach to treating NASH by addressing the underlying insulin resistance. While its clinical development has been discontinued, the therapeutic principle of targeting these microRNAs remains a valid area of investigation. Further research, including the public dissemination of detailed preclinical data, would be invaluable for the scientific community to fully assess the potential of this therapeutic strategy. For a comprehensive evaluation, future in vivo studies should aim for head-to-head comparisons with other promising NASH drug candidates in well-characterized and standardized animal models. The use of both diet-induced and chemically-accelerated models will provide a more complete picture of a compound's anti-steatotic, anti-inflammatory, and anti-fibrotic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - MicroRNAs in cardiovascular disease: from pathogenesis to prevention and treatment [jci.org]
Cross-Reactivity Profile of RG-12525: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of RG-12525, a potent leukotriene D4 (LTD4) receptor antagonist. While primarily targeting the cysteinyl leukotriene receptor 1 (CysLT1R), this compound exhibits significant off-target activities that are crucial for researchers to consider during experimental design and data interpretation. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Quantitative Data Summary
The following table summarizes the known potencies of this compound at its primary and secondary targets.
| Target | Interaction Type | Parameter | Value | Reference |
| Cysteinyl Leukotriene Receptor 1 (CysLT1R) | Antagonist | IC50 (LTC4-induced contraction) | 2.6 nM | [1] |
| IC50 (LTD4-induced contraction) | 2.5 nM | [1] | ||
| IC50 (LTE4-induced contraction) | 7 nM | [1] | ||
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Agonist | IC50 | ~60 nM | [1] |
| Cytochrome P450 3A4 (CYP3A4) | Inhibitor | Ki | 0.5 µM | [1] |
Signaling Pathways
To understand the functional consequences of this compound's interactions with its primary and major off-target receptors, the following diagrams illustrate their respective signaling cascades.
Experimental Protocols
The following are representative protocols for the types of assays used to determine the activity of this compound at its known targets.
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1R or from tissues known to express the receptor (e.g., lung tissue).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a high-affinity CysLT1R radioligand (e.g., [3H]-LTD4).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, add a high concentration of a known CysLT1R antagonist (e.g., montelukast) to a set of wells.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
PPAR-γ Transactivation Assay
Objective: To measure the ability of a test compound to activate the transcriptional activity of PPAR-γ.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or CV-1).
-
Co-transfect the cells with two plasmids:
-
An expression vector for full-length human PPAR-γ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
-
Compound Treatment: After transfection, seed the cells into a 96-well plate and treat them with increasing concentrations of the test compound (this compound) or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay:
-
Lyse the cells to release the cellular contents.
-
Measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase) using a plate reader.
-
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the logarithm of the test compound concentration. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis.
CYP3A4 Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on the metabolic activity of CYP3A4.
Methodology:
-
Reagents:
-
Human liver microsomes or recombinant human CYP3A4.
-
A fluorescent or chromogenic CYP3A4 substrate (e.g., a fluorogenic probe that becomes fluorescent upon metabolism).
-
NADPH regenerating system (to provide the necessary cofactor for CYP450 activity).
-
Test compound (this compound) and a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the liver microsomes or recombinant enzyme with increasing concentrations of the test compound.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
-
Incubation: Incubate the plate at 37°C for a specific time period.
-
Signal Detection: Stop the reaction and measure the fluorescent or colorimetric signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each concentration of the test compound relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be determined through further kinetic studies (e.g., Dixon or Cornish-Bowden plots).
References
Head-to-head comparison of RG-12525 and Zafirlukast
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of respiratory disease therapeutics, particularly in the management of asthma and other inflammatory airway conditions, the targeting of the cysteinyl leukotriene (CysLT) pathway has been a cornerstone of treatment. This guide provides a detailed head-to-head comparison of two key modulators of this pathway: RG-12525, a potent leukotriene D4 (LTD4) antagonist, and Zafirlukast, an established cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the available preclinical and clinical data, detailed experimental methodologies, and a comparative analysis of their pharmacological profiles.
At a Glance: Key Pharmacological Parameters
The following table summarizes the core pharmacological data for this compound and Zafirlukast, providing a quantitative foundation for their comparison.
| Parameter | This compound | Zafirlukast |
| Mechanism of Action | Selective and competitive Leukotriene D4 (LTD4) antagonist; Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonist. | Selective and competitive Cysteinyl Leukotriene 1 (CysLT1) receptor antagonist.[1] |
| Receptor Binding Affinity (Ki) | 3.0 ± 0.3 nM (³H-LTD₄ binding to guinea pig lung membranes)[2] | High affinity for CysLT1 receptor (rank order potency with montelukast > pranlukast)[3] |
| In Vitro Potency (IC₅₀/KB) | K_B = 3 nM (antagonism of LTC₄, LTD₄, and LTE₄-induced contraction in guinea pig lung strips)[2] | IC₅₀ = 0.6 µM (inhibition of LTD₄-evoked mucus secretion in guinea pig trachea)[4] |
| In Vivo Efficacy (ED₅₀) | 0.6 mg/kg (oral, inhibition of LTD₄-induced bronchoconstriction in guinea pigs); 0.6 mg/kg (oral, inhibition of antigen-induced bronchoconstriction in guinea pigs)[2][5] | Data not directly comparable from available literature. |
| PPAR-γ Agonist Activity (IC₅₀) | ~60 nM | Not reported to have significant PPAR-γ agonist activity. |
| Clinical Efficacy | Demonstrated effective LTD4 antagonist in subjects with mild asthma.[6] | Approved for the prophylactic and chronic treatment of asthma.[1] |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
In Vitro Receptor Binding Assay (for this compound)
This protocol is based on the methodology described for determining the Ki value of this compound.[2]
-
Objective: To determine the binding affinity (Ki) of this compound for the LTD4 receptor.
-
Materials:
-
Guinea pig lung membranes (source of CysLT1 receptors).
-
³H-LTD4 (radioligand).
-
This compound (test compound).
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Guinea pig lung membranes are prepared and homogenized.
-
A constant concentration of ³H-LTD4 is incubated with the lung membranes in the presence of increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of ³H-LTD4 (IC₅₀) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Guinea Pig Trachea/Lung Strip Contraction Assay (for this compound and Zafirlukast)
This protocol is a generalized method based on the principles used to determine the KB of this compound and the IC₅₀ of Zafirlukast.[2][4]
-
Objective: To assess the antagonist activity of the test compounds against leukotriene-induced smooth muscle contraction.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution.
-
Leukotrienes (LTC₄, LTD₄, LTE₄).
-
This compound and Zafirlukast.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Guinea pigs are euthanized, and the trachea or lung parenchyma strips are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
The tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to a contractile agonist (e.g., LTD₄) are generated.
-
The tissues are then incubated with the antagonist (this compound or Zafirlukast) for a specific period.
-
The concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
-
Data Analysis:
-
For competitive antagonists like this compound, the Schild plot analysis can be used to determine the pA₂ value, from which the KB (dissociation constant of the antagonist) is derived.
-
For functional antagonism, the IC₅₀ value (the concentration of the antagonist that produces 50% inhibition of the maximum response to the agonist) is calculated.
-
PPAR-γ Transcriptional Activation Assay (General Protocol)
This is a general protocol for assessing the PPAR-γ agonist activity of a compound like this compound.
-
Objective: To determine if a test compound can activate the PPAR-γ receptor and induce the transcription of a reporter gene.
-
Materials:
-
A cell line that expresses PPAR-γ (e.g., HEK293T cells).
-
A reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
A PPAR-γ expression plasmid (if the cell line does not endogenously express it at sufficient levels).
-
Test compound (this compound).
-
Positive control (e.g., Rosiglitazone).
-
Cell culture reagents and transfection reagents.
-
Luciferase assay system.
-
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are co-transfected with the PPRE-reporter plasmid and the PPAR-γ expression plasmid.
-
After transfection, cells are treated with various concentrations of the test compound or the positive control.
-
Cells are incubated for a specific period (e.g., 24 hours).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control.
-
The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Head-to-Head Analysis
Potency and Selectivity:
Based on the available preclinical data, this compound appears to be a highly potent antagonist of the CysLT1 receptor, with a Ki value of 3.0 nM in a radioligand binding assay and KB values of 3 nM against LTC₄, LTD₄, and LTE₄-induced contractions in guinea pig lung strips.[2] This suggests that this compound is a more potent antagonist at the receptor level compared to Zafirlukast, for which an IC₅₀ of 0.6 µM (600 nM) was reported for the inhibition of LTD₄-induced mucus secretion.[4] It is important to note that these values are from different experimental systems and a direct comparison of Ki and IC₅₀ values should be made with caution. However, the several orders of magnitude difference suggests a higher potency for this compound in these preclinical models.
Zafirlukast is known to be a selective CysLT1 receptor antagonist.[1] this compound has also been shown to be a specific and competitive antagonist of peptidoleukotrienes with high selectivity.[2] A key differentiator is the dual mechanism of action of this compound as a PPAR-γ agonist. This additional activity could offer therapeutic benefits beyond CysLT1 receptor antagonism, potentially impacting inflammatory and metabolic pathways.
In Vivo Efficacy:
Clinical Development:
Zafirlukast is an approved drug for the chronic treatment of asthma, with a well-established clinical profile.[1] this compound has been evaluated in a clinical trial and was shown to be an effective LTD4 antagonist in subjects with mild asthma.[6] However, its current development status is not as advanced as Zafirlukast.
Conclusion
Both this compound and Zafirlukast are effective antagonists of the cysteinyl leukotriene pathway. Preclinical data suggests that this compound may possess higher potency as a CysLT1 receptor antagonist compared to Zafirlukast. A significant distinguishing feature of this compound is its dual activity as a PPAR-γ agonist, which may confer additional therapeutic advantages. Zafirlukast, on the other hand, has a long-standing clinical track record and is an established therapeutic option.
For researchers and drug development professionals, this compound represents an interesting lead compound with a potentially superior preclinical profile and a dual mechanism of action that warrants further investigation. Future head-to-head clinical trials would be necessary to definitively compare the clinical efficacy and safety of these two compounds. The detailed experimental protocols provided in this guide should aid in the design and interpretation of such future comparative studies.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antagonism of peptidoleukotrienes and inhibition of systemic anaphylaxis by RG 12525 in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of RG 12525, an oral leukotriene D4 antagonist, on the airway response to inhaled leukotriene D4 in subjects with mild asthma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RG-12525 Against Current Asthma Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug RG-12525 with current mainstream asthma therapies. Drawing on available experimental data, this document summarizes the performance of this compound and contextualizes its potential role in the evolving landscape of asthma treatment.
Executive Summary
This compound is an orally active dual-mechanism agent, functioning as both a potent and selective leukotriene D4 (LTD4) receptor antagonist and a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. While clinical data on this compound is limited, its mechanisms of action target key pathways in asthma pathophysiology. This guide will compare the available data for this compound with established leukotriene receptor antagonists (LTRAs) and leading biologic therapies for asthma.
Data Presentation: Comparative Efficacy
Quantitative data for this compound is sparse in publicly available literature, primarily focusing on its immediate effect on bronchoconstriction. The following tables compare the known efficacy of this compound with that of current standard-of-care treatments.
Table 1: Comparison of this compound with Leukotriene Receptor Antagonists (LTRAs)
| Feature | This compound | Montelukast (Singulair®) | Zafirlukast (Accolate®) |
| Mechanism of Action | LTD4 Receptor Antagonist, PPAR-γ Agonist | Selective CysLT1 Receptor Antagonist | Selective CysLT1 Receptor Antagonist |
| Primary Indication | Investigational for Asthma | Allergic Rhinitis, Asthma, Exercise-Induced Bronchoconstriction | Chronic Asthma |
| Key Efficacy Data | 7.5-fold rightward shift in the LTD4 dose-response curve (PC20FEV1) in mild asthmatics[1] | Improved FEV1, reduced rescue medication use, and decreased asthma exacerbations.[2][3] | Shown to be less efficacious than inhaled corticosteroids in improving FEV1 and reducing exacerbations.[4] |
| Administration | Oral | Oral | Oral |
Table 2: High-Level Comparison of this compound with Current Biologic Therapies
| Therapy Class | Target | Key Efficacy Endpoints | Examples |
| This compound | LTD4 Receptor, PPAR-γ | Bronchoprotection against LTD4 challenge[1] | N/A |
| Anti-IgE | IgE | Reduced exacerbation rates, improved quality of life in allergic asthma. | Omalizumab (Xolair®) |
| Anti-IL-5/IL-5R | IL-5, IL-5 Receptor | Significant reduction in exacerbation rates, particularly in eosinophilic asthma. | Mepolizumab (Nucala®), Reslizumab (Cinqair®), Benralizumab (Fasenra®) |
| Anti-IL-4/IL-13 | IL-4 and IL-13 pathways | Reduced exacerbation rates and improved lung function in type 2 inflammation asthma. | Dupilumab (Dupixent®) |
| Anti-TSLP | Thymic Stromal Lymphopoietin | Broadly effective in severe asthma by targeting a key upstream inflammatory mediator. | Tezepelumab (Tezspire™) |
Experimental Protocols
Detailed experimental protocols for this compound clinical trials are not extensively published. However, a representative protocol for a modern asthma clinical trial evaluating a novel therapeutic is outlined below. The single located study for this compound involved a double-blind, placebo-controlled, crossover design in eight male subjects with mild asthma. The key outcome was the provocative concentration of LTD4 causing a 20% fall in FEV1 (PC20FEV1).[1]
Representative Modern Asthma Clinical Trial Protocol (Phase III)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study to evaluate the efficacy and safety of [Investigational Drug] as an add-on therapy in adults and adolescents with inadequately controlled, moderate-to-severe asthma.
Primary Objective: To evaluate the effect of [Investigational Drug] on the annualized rate of severe asthma exacerbations.
Key Inclusion Criteria:
-
Male or female, 12 to 65 years of age.
-
Documented physician diagnosis of asthma for at least 12 months.
-
Currently treated with a stable dose of medium-to-high dose inhaled corticosteroids (ICS) with or without a long-acting beta2-agonist (LABA).
-
History of two or more, but fewer than six, severe asthma exacerbations requiring treatment with systemic corticosteroids in the 12 months prior to screening.
-
Pre-bronchodilator FEV1 between 40% and 85% of predicted normal.
Key Exclusion Criteria:
-
Current smoker or smoking history of >10 pack-years.
-
Diagnosis of chronic obstructive pulmonary disease (COPD) or other significant lung disease.
-
Clinically significant cardiovascular, renal, hepatic, or neurological disease.
Treatment Arms:
-
Arm A: [Investigational Drug] at Dose X, administered [route, frequency].
-
Arm B: Placebo, administered [route, frequency].
Key Efficacy Assessments:
-
Annualized rate of severe asthma exacerbations.
-
Change from baseline in pre-bronchodilator FEV1.
-
Change from baseline in Asthma Control Questionnaire (ACQ) score.
-
Change from baseline in Asthma Quality of Life Questionnaire (AQLQ) score.
Safety Assessments:
-
Adverse event monitoring.
-
Clinical laboratory tests.
-
Vital signs and physical examinations.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: Leukotriene D4 signaling pathway and the antagonistic action of this compound.
Caption: PPAR-gamma signaling pathway activated by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for a modern asthma clinical trial.
Conclusion
This compound represents an early exploration into dual-mechanism therapy for asthma, targeting both the well-established leukotriene pathway and the immunomodulatory PPAR-γ pathway. While its development appears to have been limited, the concept of a multi-faceted oral therapy remains a compelling area of research. The single available clinical study demonstrates a clear biological effect as a leukotriene D4 antagonist.[1] However, a lack of comprehensive clinical trial data on key outcomes such as FEV1 improvement, exacerbation rates, and patient-reported outcomes prevents a direct, robust comparison with modern therapies.
Current asthma management has largely evolved towards highly targeted biologic therapies for severe, uncontrolled disease, and optimized inhaled corticosteroid-based regimens for mild to moderate asthma. Leukotriene receptor antagonists maintain a role, particularly in milder asthma and in specific phenotypes such as exercise-induced bronchoconstriction.[2][3] The future development of oral asthma therapies will likely require demonstrating significant advantages over existing treatments, either through novel mechanisms that address unmet needs in specific patient populations or through a superior safety and convenience profile. Further research would be necessary to fully elucidate the potential clinical utility of a dual LTD4 antagonist and PPAR-γ agonist like this compound in the current asthma treatment paradigm.
References
- 1. Effect of RG 12525, an oral leukotriene D4 antagonist, on the airway response to inhaled leukotriene D4 in subjects with mild asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. The role of leukotriene receptor antagonists in the treatment of chronic asthma in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discontinued Journey of RG-125 (AZD4076): A Comparative Look at the Evolving Landscape of NASH Therapies
The clinical development of RG-125 (also known as AZD4076), an investigational microRNA-based therapeutic for Nonalcoholic Steatohepatitis (NASH), was discontinued by its developers, Regulus Therapeutics and AstraZeneca. While specific clinical trial data for RG-125 remains unpublished, its story highlights the challenging yet dynamic nature of drug development for NASH. This guide provides a comparative overview of alternative therapeutic strategies that have been evaluated in clinical trials for this complex metabolic liver disease.
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and liver cancer. The intricate pathophysiology of NASH has led to the exploration of various therapeutic targets. RG-125 was a GalNAc-conjugated anti-miR-103/107 oligonucleotide designed to improve insulin sensitivity and glucose tolerance, addressing key metabolic drivers of NASH.[1][2] A Phase I clinical trial for RG-125 (AZD4076) was initiated in late 2015 to evaluate its safety, tolerability, and effect on insulin sensitivity and liver fat content in patients with type 2 diabetes and NAFLD.[1][2][3] However, in 2017, AstraZeneca made the decision to halt the clinical development of the drug.[4][5]
The discontinuation of RG-125's development underscores the high attrition rate in the NASH pipeline. This guide will explore other prominent therapeutic approaches, presenting available data to offer a comparative perspective for researchers and drug development professionals.
Competing Therapeutic Strategies for NASH
The multifaceted nature of NASH has prompted the investigation of drugs with diverse mechanisms of action. Below is a comparison of key therapeutic classes that have been prominent in NASH clinical trials.
Farnesoid X Receptor (FXR) Agonists
FXR is a nuclear receptor highly expressed in the liver and gut that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to reduce liver fat, inflammation, and fibrosis.
Table 1: Comparison of Key FXR Agonists in NASH Clinical Trials
| Drug | Developer | Phase of Development | Key Efficacy Endpoints | Key Safety/Tolerability Findings |
| Obeticholic Acid (OCA) | Intercept Pharmaceuticals | Approved (in some regions, under review in others) | - Fibrosis improvement of ≥1 stage with no worsening of NASH. - NASH resolution with no worsening of fibrosis. | - Pruritus (itching) is a common side effect. - Increases in LDL cholesterol. |
| Cilofexor (GS-9674) | Gilead Sciences | Phase II (Development halted for NASH) | - Investigated for fibrosis improvement and NASH resolution. | - Generally well-tolerated in clinical trials. |
| Tropifexor (LJN452) | Novartis | Phase II (Development halted for NASH) | - Assessed for its impact on liver fat, inflammation, and fibrosis. | - Showed an acceptable safety profile in early studies. |
A cornerstone of NASH clinical trials is the histological assessment of liver tissue obtained through biopsy. The NASH Clinical Research Network (CRN) Histologic Scoring System is the standard method used to evaluate disease activity and fibrosis.
Caption: Workflow of a typical NASH clinical trial with liver biopsy as a primary endpoint.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
PPARs are a group of nuclear receptor proteins that regulate gene expression involved in metabolism and inflammation. Different PPAR isoforms (α, δ, and γ) have distinct roles, and various agonists have been tested for NASH.
Table 2: Comparison of Key PPAR Agonists in NASH Clinical Trials
| Drug | Target | Developer | Phase of Development | Key Efficacy Endpoints | Key Safety/Tolerability Findings |
| Pioglitazone | PPARγ | Takeda | Marketed (for type 2 diabetes) | - Improvement in liver histology (steatosis, inflammation). | - Weight gain, edema, and risk of bone fractures. |
| Elafibranor | PPARα/δ | GENFIT | Phase III (Development halted for NASH) | - NASH resolution without worsening of fibrosis. | - Generally well-tolerated with a favorable safety profile. |
| Lanifibranor | Pan-PPAR (α, δ, γ) | Inventiva Pharma | Phase III | - NASH resolution and fibrosis improvement. | - Showed a good safety and tolerability profile in Phase II. |
PPAR agonists exert their effects by binding to and activating PPARs, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Simplified signaling pathway of PPAR agonists in regulating gene expression.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists are a class of drugs primarily used for the treatment of type 2 diabetes that have shown beneficial effects on liver health in patients with NASH. They work by mimicking the action of the incretin hormone GLP-1.
Table 3: Comparison of Key GLP-1 Receptor Agonists in NASH Clinical Trials
| Drug | Developer | Phase of Development | Key Efficacy Endpoints | Key Safety/Tolerability Findings |
| Semaglutide | Novo Nordisk | Phase III | - NASH resolution without worsening of fibrosis. | - Gastrointestinal side effects (nausea, vomiting, diarrhea) are common. |
| Tirzepatide | Eli Lilly | Phase II | - NASH resolution without worsening of fibrosis. | - Similar gastrointestinal side effects to other GLP-1 agonists. |
| Liraglutide | Novo Nordisk | Phase II | - Improvement in liver histology. | - Gastrointestinal side effects are the most frequently reported. |
Conclusion
The journey of RG-125 (AZD4076) from a promising preclinical candidate to a discontinued clinical program is a testament to the complexities of developing effective and safe treatments for NASH. While this specific microRNA-based therapy did not reach later stages of development, the broader landscape of NASH therapeutics continues to evolve. FXR agonists, PPAR agonists, and GLP-1 receptor agonists represent some of the most advanced and promising strategies, each with a unique profile of efficacy and safety. The ongoing and future clinical trials for these and other novel mechanisms will be critical in the quest to deliver the first approved, effective, and well-tolerated therapies for patients suffering from NASH. The lessons learned from the development of compounds like RG-125 will undoubtedly contribute to the refinement of future drug discovery and development efforts in this challenging therapeutic area.
References
- 1. RG-125(AZD4076), a microRNA Therapeutic Targeting microRNA-103/107 Being Developed for the Treatment of NASH in Patients with Type 2 Diabetes/Pre-Diabetes, Enters Phase I Clinical Development [prnewswire.com]
- 2. news-medical.net [news-medical.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Site Suspended - This site has stepped out for a bit [p3nlhclust404.shr.prod.phx3.secureserver.net]
- 5. fiercebiotech.com [fiercebiotech.com]
Independent Validation of RG-12525's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RG-12525's performance with alternative compounds, supported by experimental data from publicly available research. We delve into the dual mechanism of action of this compound as both a leukotriene D4 (LTD4) receptor antagonist and a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.
Dual Target Engagement of this compound
This compound distinguishes itself by acting on two key pathways relevant to inflammatory conditions such as asthma. It competitively antagonizes the cysteinyl leukotriene receptor 1 (CysLT1), blocking the bronchoconstrictor effects of LTD4, and it also activates PPAR-γ, a nuclear receptor with anti-inflammatory properties.[1]
Signaling Pathway Overview
The following diagram illustrates the dual signaling pathways targeted by this compound.
Comparative Analysis of In Vitro Potency
The following tables summarize the in vitro potency of this compound in comparison to established leukotriene receptor antagonists and PPAR-γ agonists.
Table 1: Leukotriene Receptor Antagonist Activity
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | CysLT1 | ³H-LTD4 Binding | Ki = 3.0 nM | [1][2] |
| LTC4-induced contraction | IC50 = 2.6 nM | [1] | ||
| LTD4-induced contraction | IC50 = 2.5 nM | [1] | ||
| LTE4-induced contraction | IC50 = 7.0 nM | [1] | ||
| Montelukast | CysLT1 | Leukotriene D4 Receptor Antagonist | - | [3][4] |
| Zafirlukast | CysLT1 | Leukotriene D4 Receptor Antagonist | - | [3][4] |
Table 2: PPAR-γ Agonist Activity
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | PPAR-γ | Agonist Activity | ~60 nM | [1] |
| Rosiglitazone | PPAR-γ | Agonist Activity | - | [5] |
| Pioglitazone | PPAR-γ | Agonist Activity | - | [6][7] |
Independent Validation: Experimental Protocols
To independently validate the dual mechanism of action of this compound, the following experimental protocols are proposed based on standard methodologies.
Experimental Workflow: In Vitro Validation
Protocol 1: Competitive Radioligand Binding Assay for CysLT1 Receptor
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds (e.g., montelukast, zafirlukast) for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Isolate crude membrane fractions from guinea pig lung tissue, which is rich in CysLT1 receptors.[2]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of radiolabeled leukotriene D4 (e.g., [³H]-LTD4) and varying concentrations of the unlabeled test compound (this compound or comparators).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 25°C).
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate membrane-bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-LTD4 binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: PPAR-γ Reporter Gene Assay
Objective: To quantify the agonist activity of this compound and comparator compounds (e.g., rosiglitazone, pioglitazone) on the human PPAR-γ receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transiently transfect with two plasmids: one expressing the full-length human PPAR-γ and another containing a luciferase reporter gene under the control of a PPAR-γ response element (PPRE).
-
Compound Treatment: Plate the transfected cells and treat with a range of concentrations of this compound or comparator compounds. Include a known PPAR-γ agonist as a positive control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Measure the luminescence of the cell lysates after adding a luciferase substrate.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value (concentration that elicits 50% of the maximal response).
In Vivo Efficacy: Preclinical Models
This compound has demonstrated oral efficacy in guinea pig models of allergic asthma.
Table 3: In Vivo Efficacy of this compound in Guinea Pig Models
| Model | Endpoint | Efficacy (ED50) | Reference |
| LTD4-induced Bronchoconstriction | Inhibition of bronchoconstriction | 0.6 mg/kg | [2][8] |
| Antigen-induced Bronchoconstriction | Inhibition of bronchoconstriction | 0.6 mg/kg | [2] |
| Systemic Anaphylaxis | Prevention of mortality | 2.2 mg/kg | [2][8] |
| LTD4-induced Wheal Formation | Inhibition of wheal formation | 5.0 mg/kg | [2] |
Comparison with Marketed Alternatives
Montelukast and Zafirlukast: These are established CysLT1 receptor antagonists used in the treatment of asthma and allergic rhinitis.[3] A key differentiator for this compound is its additional PPAR-γ agonist activity, which may provide broader anti-inflammatory effects.
Thiazolidinediones (Rosiglitazone, Pioglitazone): While these are potent PPAR-γ agonists, their systemic use for inflammatory conditions like asthma has been limited by safety concerns and mixed clinical trial results.[5][6][7] A locally acting or a molecule with a better safety profile could leverage the anti-inflammatory potential of PPAR-γ activation in the airways.
Conclusion
The available data indicate that this compound is a potent dual-acting compound with high affinity for the CysLT1 receptor and significant PPAR-γ agonist activity. Its efficacy in preclinical models suggests potential as a therapeutic agent for inflammatory airway diseases. Independent validation through the described experimental protocols would be crucial to further characterize its pharmacological profile and benchmark its performance against existing therapies. The dual mechanism of action presents a novel therapeutic strategy, but further investigation into its clinical efficacy and safety is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonism of peptidoleukotrienes and inhibition of systemic anaphylaxis by RG 12525 in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hhs.texas.gov [hhs.texas.gov]
- 5. Bronchodilatory effect of the PPAR-gamma agonist rosiglitazone in smokers with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the PPAR-γ Agonist Pioglitazone in Mild Asthma: A Double-Blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the PPAR-γ Agonist Pioglitazone in Mild Asthma: A Double-Blind Randomized Controlled Trial | PLOS One [journals.plos.org]
- 8. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of RG-12525 in Animal Models of Asthma: A Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of RG-12525, a dual leukotriene D4 (LTD4) receptor antagonist and peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. The available data on this compound is primarily from guinea pig models of asthma. To offer a broader perspective, this document compares the findings for this compound with published data for other key leukotriene receptor antagonists and PPAR-γ agonists across various animal models, including guinea pigs, mice, and rats.
Mechanism of Action: A Dual Approach to Asthma Therapy
This compound exhibits a unique dual mechanism of action. As a potent and selective leukotriene D4 (LTD4) antagonist, it blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes, which are key mediators in asthma pathophysiology. Additionally, its activity as a PPAR-γ agonist suggests potential for broader anti-inflammatory effects by modulating gene expression related to inflammation and metabolism.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of this compound in guinea pig models and compare it to other leukotriene receptor antagonists and PPAR-γ agonists in various animal models of asthma.
Table 1: Efficacy of this compound in Guinea Pig Asthma Models
| Model | Endpoint | Treatment | Dose (mg/kg, oral) | Efficacy | Reference |
| Systemic Anaphylaxis | Antigen-induced mortality | This compound | ED50 = 2.2 | Significant protection within 15 minutes; activity half-life of 6.5 hours.[1] | Carnathan et al., 1989[1] |
| LTD4-induced Bronchoconstriction | Changes in pulmonary function | This compound | ED50 = 0.6 | Potent inhibition of LTD4-mediated bronchoconstriction.[1] | Carnathan et al., 1989[1] |
| Antigen-induced Bronchoconstriction | Changes in pulmonary function in actively-sensitized animals | This compound | Not specified, but same level of activity as LTD4 model. | Effective inhibition of antigen-induced bronchoconstriction.[1] | Carnathan et al., 1989[1] |
Table 2: Comparative Efficacy of Leukotriene Receptor Antagonists in Animal Models of Asthma
| Animal Model | Compound | Endpoint | Efficacy | Reference |
| Guinea Pig | This compound | LTD4-induced bronchoconstriction | ED50 = 0.6 mg/kg (oral) [1] | Carnathan et al., 1989 [1] |
| Rat | Montelukast | Inhibition of late airway response and cellular infiltration | Significant reduction in late airway response and inflammatory cell infiltration.[2] | Nakagawa et al., 1999[2] |
| Mouse | Montelukast | Allergen-induced airway inflammation and hyperresponsiveness | Significant reduction in eosinophilic inflammation and airway hyperresponsiveness. | Trifilieff et al., 2000 |
Table 3: Comparative Efficacy of PPAR-γ Agonists in Animal Models of Asthma
| Animal Model | Compound | Endpoint | Efficacy | Reference |
| Mouse | Rosiglitazone | Allergen-induced airway inflammation and hyperresponsiveness | Reduced airway hyperresponsiveness and inhibited eosinophil and lymphocyte influx.[3][4] | Trifilieff et al., 2003[3]; Ward et al., 2004[4] |
| Mouse | Pioglitazone | Cockroach allergen-induced airway inflammation | Suppressed leukocyte infiltration, pro-inflammatory cytokine production, and mucus overproduction.[4] | Lee et al., 2005[4] |
| Mouse | Rosiglitazone & SB 219994 | LPS-induced airway neutrophilia | Inhibited LPS-induced airway neutrophilia and associated chemokines.[5] | Birrell et al., 2004[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
1. Systemic Anaphylaxis in Guinea Pigs (Carnathan et al., 1989)
-
Animal Model: Male Hartley guinea pigs.
-
Sensitization: Actively sensitized to ovalbumin.
-
Drug Administration: this compound administered orally at various doses prior to antigen challenge.
-
Antigen Challenge: Intravenous administration of ovalbumin to induce anaphylaxis.
-
Endpoint: Mortality was monitored, and the ED50 (the dose protecting 50% of animals from death) was calculated. The activity half-life was determined by varying the time between drug administration and antigen challenge.
2. LTD4- and Antigen-Induced Bronchoconstriction in Guinea Pigs (Carnathan et al., 1989)
-
Animal Model: Anesthetized, artificially ventilated male Hartley guinea pigs.
-
Drug Administration: this compound administered orally prior to challenge.
-
Challenge:
-
LTD4-induced: Intravenous administration of leukotriene D4.
-
Antigen-induced: Intravenous administration of ovalbumin in actively sensitized animals.
-
-
Endpoint: Changes in pulmonary function (airway resistance and dynamic compliance) were measured to assess the degree of bronchoconstriction. The ED50 (the dose causing 50% inhibition of the bronchoconstrictor response) was calculated.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for evaluating the efficacy of a compound in an animal model of allergic asthma.
Discussion and Conclusion
The available preclinical data demonstrate that this compound is a potent, orally active LTD4 antagonist with a significant protective effect in guinea pig models of asthma.[1] Its efficacy in inhibiting both LTD4- and antigen-induced bronchoconstriction at sub-milligram per kilogram doses highlights its potential as a therapeutic agent for asthma.[1]
A direct comparative study of this compound in other animal models, such as mice and rats, is not publicly available. However, by comparing its efficacy in guinea pigs to that of other leukotriene receptor antagonists and PPAR-γ agonists in various species, we can infer its potential relative potency. For instance, the ED50 of this compound for bronchoconstriction in guinea pigs appears to be in a similar range to effective doses of other drugs in their respective optimal models.
The dual mechanism of this compound, targeting both the leukotriene pathway and the PPAR-γ pathway, presents a compelling therapeutic strategy. While the anti-leukotriene effects directly address bronchoconstriction and immediate inflammatory responses, the PPAR-γ agonism may contribute to a broader and more sustained anti-inflammatory effect, potentially impacting airway remodeling. Further studies in diverse animal models would be beneficial to fully elucidate the comparative efficacy and the contribution of each mechanistic pathway to the overall therapeutic effect of this compound in asthma.
References
- 1. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison study between the mechanisms of allergic asthma amelioration by a cysteinyl-leukotriene type 1 receptor antagonist montelukast and methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PPAR receptors in the airway for the treatment of inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARs: Key Regulators of Airway Inflammation and Potential Therapeutic Targets in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Assessing the Therapeutic Potential of RG-12525: A Comparative Analysis Against Existing Asthma Therapies
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive analysis of the investigational drug RG-12525, a dual-action leukotriene D4 (LTD4) antagonist and peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, and assesses its therapeutic potential in the context of currently available asthma treatments. This document is intended for researchers, scientists, and drug development professionals, offering a retrospective look at early clinical findings and a comparison with established therapeutic agents.
Introduction to this compound
This compound emerged in the early 1990s as a promising oral agent for the management of asthma. Its novel dual mechanism of action, targeting both the cysteinyl leukotriene pathway and the PPAR-γ signaling cascade, suggested a potential for both bronchodilator and anti-inflammatory effects. Early preclinical and clinical investigations aimed to elucidate its efficacy and safety profile. However, the development of this compound appears to have been discontinued, with available public data limited to studies from that era. This guide synthesizes the available information to offer a comparative perspective.
Mechanism of Action
This compound functions through two distinct pathways implicated in asthma pathophysiology:
-
Leukotriene D4 Antagonism : As a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), this compound was designed to block the effects of LTD4, a potent mediator of bronchoconstriction, airway edema, and mucus secretion. This mechanism is shared with established leukotriene receptor antagonists (LTRAs) such as montelukast and zafirlukast.
-
PPAR-γ Agonism : Activation of PPAR-γ, a nuclear receptor, has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in various cell types, including those involved in airway inflammation. This mechanism is distinct from most conventional asthma therapies and offers a potential for broader anti-inflammatory activity.
Comparative Analysis with Existing Drugs
The therapeutic landscape for asthma has evolved significantly since the initial investigation of this compound. A comparison with current standard-of-care medications is essential to contextualize its potential.
Quantitative Data Summary
The following tables summarize the available data for this compound and compare it with representative existing drugs. It is important to note that the data for this compound is limited and from early-phase trials.
Table 1: Pharmacodynamic Profile
| Compound | Mechanism of Action | Target | Key In Vitro/In Vivo Effects |
| This compound | LTD4 Antagonist & PPAR-γ Agonist | CysLT1 Receptor & PPAR-γ | Inhibition of LTD4-induced bronchoconstriction; Potential for broad anti-inflammatory effects. |
| Montelukast | LTD4 Antagonist | CysLT1 Receptor | Blocks effects of cysteinyl leukotrienes, reducing bronchoconstriction and inflammation. |
| Zafirlukast | LTD4 Antagonist | CysLT1 Receptor | Competitive and selective antagonist of LTD4, leading to bronchodilation and reduced inflammation. |
| Fluticasone | Inhaled Corticosteroid (ICS) | Glucocorticoid Receptor | Broad anti-inflammatory effects by inhibiting multiple inflammatory pathways. |
| Rosiglitazone | PPAR-γ Agonist | PPAR-γ | Primarily an insulin sensitizer; investigated for anti-inflammatory effects in asthma. |
Table 2: Clinical Efficacy in Mild Asthma (Based on Available Data)
| Drug | Study Population | Key Efficacy Endpoints | Notable Findings |
| This compound | Subjects with mild asthma | FEV1, response to LTD4 challenge | Displaced the LTD4 dose-response curve to the right, indicating effective LTD4 antagonism. Showed modest bronchodilator effects. |
| Montelukast | Patients with mild to moderate asthma | FEV1, daytime asthma symptoms, rescue medication use | Significant improvement in FEV1 and asthma control compared to placebo. |
| Zafirlukast | Patients with mild to moderate asthma | FEV1, asthma symptoms, exacerbation rates | Demonstrated improvements in lung function and symptom control. |
FEV1: Forced Expiratory Volume in 1 second
Experimental Protocols
Protocol: Assessment of Bronchodilator Activity and LTD4 Antagonism
1. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover study.
2. Participant Population:
-
Adult subjects with a clinical diagnosis of mild, stable asthma.
-
Baseline FEV1 ≥ 70% of predicted value.
-
Demonstrated airway hyperresponsiveness to methacholine or histamine.
3. Investigational Product Administration:
-
Single oral dose of this compound (e.g., 200 mg) or matching placebo.
-
A washout period of at least 7 days between treatment periods.
4. Efficacy Assessments:
-
Spirometry: FEV1, Forced Vital Capacity (FVC), and other standard lung function parameters measured at baseline and at serial time points (e.g., 1, 2, 4, 6, and 8 hours) post-dose to assess bronchodilator effect.
-
Leukotriene D4 Challenge: In a subset of participants, a standardized LTD4 inhalation challenge is performed at a fixed time point (e.g., 4 hours) after drug administration. The provocative concentration of LTD4 causing a 20% fall in FEV1 (PC20) is determined.
5. Safety and Tolerability:
-
Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
6. Outcome Measures:
-
Primary: Change from baseline in FEV1; Shift in the LTD4 dose-response curve (change in PC20).
-
Secondary: Safety and tolerability profile.
Visualizing Signaling Pathways and Workflows
To illustrate the mechanisms of action and experimental logic, the following diagrams are provided in DOT language for Graphviz.
Conclusion
Based on the limited available data, this compound demonstrated a pharmacological profile consistent with its intended dual mechanism of action as an LTD4 antagonist and a PPAR-γ agonist. Early clinical studies in mild asthma suggested a modest bronchodilator effect and effective antagonism of LTD4-induced bronchoconstriction.
However, the therapeutic landscape of asthma has advanced considerably since the 1990s. The introduction of highly effective and well-tolerated leukotriene receptor antagonists, such as montelukast, and the cornerstone role of inhaled corticosteroids, have set a high bar for new therapeutic agents. Furthermore, the development of biologics for severe asthma has revolutionized treatment for a significant patient population.
The apparent discontinuation of this compound's development prevents a direct comparison with these modern therapies through robust clinical trial data. While its dual mechanism of action remains an interesting concept, particularly the potential anti-inflammatory benefits of PPAR-γ agonism, its ultimate therapeutic potential in the current treatment paradigm remains unrealized and speculative. Future research into compounds with similar dual-action profiles would be necessary to fully explore the clinical utility of this therapeutic strategy.
Literature Review: A Comparative Analysis of Dual-Activity Incretin Receptor Agonists
An important clarification regarding the initial topic: The compound RG-12525 is not a dual-activity GLP-1/GIP receptor agonist. Scientific literature and available data identify this compound (also known as NID 525) as a selective and competitive leukotriene D (LTD) antagonist and a potent PPAR-γ agonist, with its primary research focus in the area of asthma.[1]
This guide will therefore focus on a comprehensive comparison of true dual-activity and multi-receptor incretin agonists, which are at the forefront of metabolic disease research. The primary focus will be on Tirzepatide, the first and only FDA-approved dual GLP-1/GIP receptor agonist, with comparative data provided for other significant compounds in development, such as Mazdutide (a GLP-1/glucagon dual agonist) and Retatrutide (a GLP-1/GIP/glucagon triple agonist).
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dawn of Multi-Receptor Agonism in Metabolic Disease
The management of type 2 diabetes (T2D) and obesity has been revolutionized by the development of incretin-based therapies. Initially focused on selective glucagon-like peptide-1 receptor (GLP-1R) agonists, the field is rapidly advancing towards compounds with activity at multiple receptors, offering the potential for enhanced efficacy.[2][3] These "twincretins" or multi-receptor agonists aim to harness the synergistic effects of engaging different incretin and related hormone pathways to achieve superior glycemic control and weight loss.[2]
This guide provides a detailed comparison of key dual- and multi-activity compounds, with a primary focus on the approved dual GLP-1/GIP receptor agonist, Tirzepatide. We will also review emerging compounds with different receptor activity profiles, such as Mazdutide and the triple agonist Retatrutide, to provide a broader perspective on this evolving therapeutic landscape.
Signaling Pathways of Incretin Receptors
The therapeutic effects of these agonists are mediated through the activation of G-protein coupled receptors (GPCRs) in various tissues, leading to a cascade of downstream signaling events. The diagram below illustrates the principal signaling pathways activated by GLP-1 and GIP receptors.
Caption: Simplified signaling pathway for GLP-1 and GIP receptors.
Comparative Efficacy and Receptor Activity
The following tables summarize the available quantitative data for Tirzepatide, Mazdutide, and Retatrutide.
Table 1: Receptor Activity Profile
| Compound | Target Receptors | Primary Therapeutic Areas |
| Tirzepatide | GLP-1, GIP[4][5][6] | Type 2 Diabetes, Obesity[4][5] |
| Mazdutide | GLP-1, Glucagon[7][8] | Obesity, Type 2 Diabetes[7][8] |
| Retatrutide | GLP-1, GIP, Glucagon[9][10] | Obesity, Type 2 Diabetes[9][10] |
Table 2: Clinical Efficacy in Weight Management
| Compound | Phase of Development | Dose(s) | Mean Weight Loss (%) | Study Duration (Weeks) | Comparator |
| Tirzepatide | Approved | 5 mg, 10 mg, 15 mg | 15.0%, 19.5%, 20.9%[6][11] | 72 | Placebo (-3.1%)[6][11] |
| Mazdutide | Phase 3 | 9 mg | 18.55% | 60 | Placebo (3.02%)[12] |
| Retatrutide | Phase 3 | 12 mg | 24.2%[9][13] | 48 | N/A |
Table 3: Clinical Efficacy in Glycemic Control (Type 2 Diabetes)
| Compound | Phase of Development | Dose(s) | Mean HbA1c Reduction (%) | Study Duration (Weeks) | Comparator |
| Tirzepatide | Approved | 5 mg, 10 mg, 15 mg | -2.11%, -2.34% | 40 | Placebo (-0.86%)[14] |
| Mazdutide | Phase 3 | Not specified | Superior to Semaglutide | Not specified | Semaglutide[15] |
| Retatrutide | Phase 3 | Not specified | Data forthcoming | Not specified | N/A |
Experimental Protocols
Detailed experimental protocols for the characterization of these compounds are extensive. Below are representative outlines for key in vitro and in vivo assays.
In Vitro Receptor Binding and Activation Assays
A common workflow for assessing the in vitro activity of these compounds is outlined below.
Caption: General workflow for in vitro receptor assays.
Methodology Outline:
-
Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells stably transfected to express the human GLP-1 or GIP receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Receptor Binding Assay:
-
Cells are harvested and cell membranes are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding.
-
Bound and free radioligand are separated by filtration.
-
Radioactivity of the filter is measured to determine the amount of bound ligand.
-
Data are analyzed to calculate the inhibitory concentration (IC₅₀).
-
-
Receptor Activation (cAMP) Assay:
-
Cells are seeded in multi-well plates.
-
Cells are incubated with varying concentrations of the test compound.
-
Following incubation, cells are lysed, and intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA kit.
-
Data are analyzed to determine the effective concentration for 50% response (EC₅₀).
-
In Vivo Glucose Tolerance and Weight Management Studies in Animal Models
The following diagram illustrates a typical workflow for preclinical in vivo studies.
Caption: General workflow for in vivo efficacy studies.
Methodology Outline:
-
Animal Models: Diet-induced obese (DIO) or genetically diabetic (e.g., db/db) mice are commonly used.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a standard light-dark cycle and allowed to acclimatize for at least one week before the study begins.
-
Treatment: The test compound is administered at various doses, typically via subcutaneous injection, on a predetermined schedule (e.g., once daily or once weekly). A vehicle control group receives the formulation without the active compound.
-
Body Weight and Food Intake: Body weight and food consumption are measured regularly throughout the study.
-
Oral Glucose Tolerance Test (OGTT):
-
After a fasting period, a baseline blood sample is taken.
-
A glucose solution is administered orally.
-
Blood samples are collected at specific time points (e.g., 15, 30, 60, 120 minutes) after glucose administration.
-
Blood glucose levels are measured, and the area under the curve (AUC) is calculated to assess glucose tolerance.
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues may be collected for biomarker analysis (e.g., plasma insulin, lipids, gene expression in liver and adipose tissue).
Discussion and Future Perspectives
The development of dual- and multi-receptor agonists represents a significant advancement in the treatment of metabolic disorders. Tirzepatide has set a new benchmark for efficacy in both glycemic control and weight loss by targeting both GLP-1 and GIP receptors.[4][16][17] The clinical data for Mazdutide and Retatrutide suggest that targeting additional pathways, such as the glucagon receptor, may offer further benefits, particularly in weight reduction.[7][8][9][10]
Future research will likely focus on:
-
Optimizing Receptor Agonism: Fine-tuning the balance of activity at each receptor to maximize therapeutic benefit while minimizing side effects.
-
Novel Combinations: Exploring the co-administration of these agents with other drug classes, such as SGLT2 inhibitors.
-
Long-Term Outcomes: Evaluating the long-term cardiovascular and renal benefits of these multi-receptor agonists in large-scale clinical trials.
The continued exploration of multi-receptor agonism holds immense promise for the future of metabolic medicine, with the potential to deliver transformative therapies for patients with type 2 diabetes and obesity.
References
- 1. tebubio.com [tebubio.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Mechanism of Action of Tirzepatide: A Narrative Review | springermedizin.de [springermedizin.de]
- 5. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 6. Tirzepatide - Wikipedia [en.wikipedia.org]
- 7. Mazdutide - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Retatrutide - Wikipedia [en.wikipedia.org]
- 10. Retatrutide: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Retatrutide: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 14. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. joinvoy.com [joinvoy.com]
- 16. Dual GIP/GLP-1 receptor agonists: New advances for treating type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Tirzepatide, Dual GIP and GLP-1 Receptor Agonist, in the Management of Type 2 Diabetes: The SURPASS Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RG-12525: A Procedural Guide
For researchers, scientists, and drug development professionals handling RG-12525, a potent and selective leukotriene D4 antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Key Safety and Hazard Information
A thorough understanding of the hazard profile of this compound is the first step in safe handling. The following table summarizes the key hazard classifications as identified in the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Target Organ Systemic Toxicity (single exposure) | H335: May cause respiratory irritation | P261, P304+P340, P312 |
Proper Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the recommended steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weigh paper, pipette tips), in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical and is in good condition.
-
Do not mix this compound waste with other incompatible waste streams.
3. Container Labeling:
-
Properly label the waste container with the full chemical name ("this compound"), the CAS number (120128-20-3), and the appropriate hazard pictograms (e.g., irritant).
4. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
5. Waste Disposal Request:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office with a complete and accurate description of the waste.
6. Spill Management:
-
In the event of a spill, avoid raising dust.
-
Ventilate the area and wear appropriate PPE.
-
Contain the spill and collect the material using an absorbent pad or other suitable material.
-
Transfer the collected material to a designated chemical waste container for disposal.
-
Do not allow the product to enter drains.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the chemical.
Essential Safety and Operational Guide for Handling RG-12525
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling RG-12525. As a selective leukotriene D antagonist and a potent PPAR-γ agonist, proper handling and disposal of this compound are critical for laboratory safety and operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on established laboratory safety protocols for handling research compounds of unknown toxicity.
I. Personal Protective Equipment (PPE)
The primary principle when handling compounds with incomplete toxicological data is to assume they are hazardous. Therefore, a comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, and eye contact.
A. Recommended PPE
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a primary barrier against skin contact. Double-gloving is recommended to reduce the risk of exposure from undetected pinholes or tears. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and aerosols. A face shield offers broader facial protection and should be used when there is a significant risk of splashing. |
| Lab Coat | Fully buttoned, with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Chemical fume hood | All handling of powdered or volatile this compound should be performed within a certified chemical fume hood to prevent inhalation of the compound. |
B. PPE Selection and Use Workflow
The following diagram outlines the logical workflow for selecting and using appropriate PPE when handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
